Product packaging for 6-Bromoquinolin-2-amine(Cat. No.:CAS No. 791626-58-9)

6-Bromoquinolin-2-amine

Cat. No.: B1338655
CAS No.: 791626-58-9
M. Wt: 223.07 g/mol
InChI Key: GSKICCPQEZRQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoquinolin-2-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1338655 6-Bromoquinolin-2-amine CAS No. 791626-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKICCPQEZRQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457979
Record name 6-bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791626-58-9
Record name 6-bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromoquinolin-2-amine: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 6-Bromoquinolin-2-amine. This document is intended to serve as a valuable resource for professionals in chemical synthesis, medicinal chemistry, and drug discovery.

Chemical Properties and Structure

This compound is a substituted quinoline derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its chemical structure is characterized by a quinoline ring system with a bromine atom at the 6-position and an amino group at the 2-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇BrN₂[2]
Molecular Weight 223.07 g/mol [2][3]
CAS Number 791626-58-9[2]
Appearance Yellow to gray solid[1]
Melting Point 139-151 °C[1]
Boiling Point 362.4 °C at 760 mmHgN/A
Solubility Soluble in organic solvents like DMSO and DMF.Inferred
Storage Store at 0-8 °C[1]

Structure and Identifiers:

  • IUPAC Name: this compound[3]

  • SMILES: C1=CC2=C(C=CC(=N2)N)C=C1Br[3]

  • InChI: InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)[3]

  • Synonyms: 2-Amino-6-bromoquinoline, 6-Bromo-2-quinolinamine[2]

Experimental Protocols

Synthesis of this compound

Two synthetic routes for this compound are presented below, adapted from chemical synthesis guides.

Synthesis Protocol 1:

This protocol describes a two-step synthesis starting from 6-bromo-2-chloroquinoline.[4]

  • Synthesis of Intermediate B80-1:

    • To a solution of 6-bromo-2-chloroquinoline (1 mmol) in dimethyl sulfoxide (10 mL), add cuprous iodide (0.1 mmol), L-proline (0.2 mmol), sodium carbonate (2 mmol), and 4-methoxybenzylamine (3 mmol).

    • Stir the reaction mixture overnight at 80°C.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic phase with saturated brine (3 x 20 mL), dry, and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 40:1) to obtain the intermediate product.[4]

  • Synthesis of this compound:

    • Dissolve the intermediate B80-1 (0.29 mmol) in trifluoroacetic acid (5 mL).

    • Stir the solution at 80°C for 3 hours.

    • Evaporate the solvent.

    • Dissolve the residue in 1N hydrochloric acid solution (10 mL) and wash with ethyl acetate (3 x 10 mL).

    • Separate the aqueous phase and adjust the pH to 9 with 1N sodium hydroxide solution.

    • Extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Separate the organic phase, dry, and evaporate the solvent to yield this compound.[4]

Synthesis Protocol 2:

This protocol starts from 4-bromoaniline and (E)-3-methoxyacryloyl chloride.[4]

  • Synthesis of (E)-N-(4-bromophenyl)-3-methoxyacrylamide:

    • Mix 4-bromoaniline (1.659 mmol), dichloromethane (2.0 mL), and pyridine (3.09 mmol).

    • Slowly add (E)-3-methoxyacryloyl chloride (1.659 mmol) to the mixture.

    • Stir the reaction at room temperature for 2 hours.

Note: The protocol provided in the source for the subsequent cyclization step to form the quinoline ring is incomplete. The Friedländer annulation is a common method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[5][6][7]

G General Workflow for the Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product 4-Bromoaniline 4-Bromoaniline Acylation/Condensation Acylation/Condensation 4-Bromoaniline->Acylation/Condensation Acylating/Cyclizing Agent Acylating/Cyclizing Agent Acylating/Cyclizing Agent->Acylation/Condensation Cyclization Cyclization Acylation/Condensation->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Purity Analysis

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following are generalized protocols that can be adapted for this compound.[8]

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid).[9][10]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 254 nm.[8]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[8]

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for aromatic amines.

  • Carrier Gas: Helium at a constant flow rate.[8]

  • Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp (e.g., 10°C/min) to a final temperature of 280-300°C.[8]

  • Injection: Splitless or split injection of a 1-2 µL sample.[8]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.[8][11]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or toluene.[8]

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the quinoline and quinazoline scaffolds are present in many biologically active compounds.[1] Research on closely related analogs suggests potential applications in cancer therapy.

Anticancer Activity and Apoptosis Induction

A study on the structurally related compound, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), demonstrated significant antiproliferative and apoptotic activities against leukemia cell lines.[12][13] The study showed that BMAQ induced cell death by apoptosis, as evidenced by DNA fragmentation and caspase-3 activation.[12] This suggests that this compound and its derivatives could be investigated for similar anticancer properties.

G Hypothetical Apoptosis Induction Pathway 6-Bromoquinolin-2-amine_Derivative This compound Derivative (e.g., BMAQ) Cancer_Cell Cancer Cell 6-Bromoquinolin-2-amine_Derivative->Cancer_Cell Interacts with Apoptotic_Signal Initiation of Apoptotic Signal Cancer_Cell->Apoptotic_Signal Caspase_Activation Caspase-3 Activation Apoptotic_Signal->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis (Programmed Cell Death) DNA_Fragmentation->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of apoptosis induction.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[14][][16] Quinoline derivatives have been investigated as inhibitors of this critical pathway.[17] Inhibition of key components like PI3K, Akt, or mTOR can halt uncontrolled cancer cell growth and induce apoptosis. While direct evidence for this compound is lacking, its quinoline core makes it a candidate for investigation as a potential inhibitor of this pathway.

G Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition This compound This compound (Hypothetical) This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits

Caption: A diagram showing the potential inhibitory effect on the PI3K/Akt/mTOR pathway.

G Workflow for Evaluating Anticancer Activity Compound This compound and its derivatives Treatment Treat cells with varying concentrations of the compound Compound->Treatment Cell_Culture Cancer Cell Lines (e.g., Leukemia, Breast, Colon) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (e.g., DNA fragmentation, caspase activity) Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Treatment->Mechanism_Study IC50 Determine IC50 values Viability_Assay->IC50 Data_Analysis Data Analysis and Conclusion IC50->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: A general experimental workflow for assessing the anticancer potential.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and properties. Its synthesis is achievable through established chemical reactions, and its purity can be reliably assessed using standard analytical methods. While direct biological data is sparse, the known activities of structurally similar quinoline and quinazoline derivatives highlight its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this compound and its derivatives.

References

An In-depth Technical Guide to 6-Bromoquinolin-2-amine (CAS 791626-58-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinolin-2-amine is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom and an amino group on the quinoline scaffold makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological applications of this compound and its derivatives. While direct and extensive biological studies on the title compound are limited, this guide consolidates available data on its derivatives to highlight its potential in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Core Chemical Properties

This compound is a solid, yellow-to-gray organic compound with the molecular formula C₉H₇BrN₂. The presence of the quinoline core, a known privileged structure in medicinal chemistry, combined with the bromo- and amino-substituents, provides multiple reaction sites for further chemical modifications.

PropertyValueReference
CAS Number 791626-58-9
Molecular Formula C₉H₇BrN₂[1]
Molecular Weight 223.07 g/mol [1]
Appearance Yellow to gray solid
Melting Point 139-151 °C
IUPAC Name This compound[1]
Synonyms 2-Amino-6-bromoquinoline, 6-Bromo-2-quinolinamine

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed experimental protocol based on a common synthetic strategy.

Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 6-bromo-2-chloroquinoline.

Step 1: Synthesis of N-(4-methoxybenzyl)-6-bromoquinolin-2-amine

  • Reactants: 6-bromo-2-chloroquinoline, 4-methoxybenzylamine, cuprous iodide (CuI), L-proline, sodium carbonate (Na₂CO₃).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel containing dimethyl sulfoxide (10 mL), sequentially add 6-bromo-2-chloroquinoline (242 mg, 1 mmol), cuprous iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), sodium carbonate (212 mg, 2 mmol), and 4-methoxybenzylamine (410 mg, 3 mmol).

    • Stir the reaction mixture overnight at 80°C.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic phase with saturated brine (3 x 20 mL).

    • Dry the organic phase and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 40:1) to obtain the product as a yellow solid.

Step 2: Synthesis of this compound

  • Reactant: N-(4-methoxybenzyl)-6-bromoquinolin-2-amine.

  • Solvent: Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the product from Step 1 (100 mg, 0.29 mmol) in trifluoroacetic acid (5 mL).

    • Stir the solution at 80°C for 3 hours.

    • Evaporate the solvent.

    • Dissolve the residue in 1N hydrochloric acid solution (10 mL) and wash with ethyl acetate (3 x 10 mL).

    • Separate the aqueous phase and adjust the pH to 9 with 1N sodium hydroxide solution.

    • Extract the aqueous phase with dichloromethane (3 x 20 mL).

    • Separate, dry, and evaporate the organic phase to yield this compound as a yellow oily product.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Synthesis of N-(4-methoxybenzyl)-6-bromoquinolin-2-amine cluster_step2 Step 2: Deprotection to yield this compound start1 Combine reactants in DMSO: - 6-bromo-2-chloroquinoline - 4-methoxybenzylamine - CuI, L-proline, Na2CO3 react Stir overnight at 80°C start1->react workup1 Dilute with Ethyl Acetate Wash with Brine react->workup1 purify1 Silica Gel Chromatography workup1->purify1 product1 N-(4-methoxybenzyl)-6-bromoquinolin-2-amine purify1->product1 start2 Dissolve Intermediate in TFA product1->start2 react2 Stir at 80°C for 3h start2->react2 workup2 Evaporate TFA Acid/Base Workup react2->workup2 extract Extract with Dichloromethane workup2->extract final_product This compound extract->final_product

A two-step synthesis of this compound.

Biological Activities and Therapeutic Potential

While direct biological activity data for this compound is not extensively reported in the literature, its role as a key intermediate has led to the development of numerous derivatives with significant therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. The quinoline scaffold is a common feature in many kinase inhibitors, and the bromo-substitution can enhance biological activity.

Table 1: Anticancer Activity of 6-Bromo-quinazoline Derivatives [2]

Compound Substitution MCF-7 IC₅₀ (µM) SW480 IC₅₀ (µM)
8a Aliphatic linker to SH group 15.85 ± 3.32 17.85 ± 0.92
8d meta-methylphenyl 59.15 ± 5.73 72.45 ± 2.90

| 8e | para-methylphenyl | 35.14 ± 6.87 | 63.15 ± 1.63 |

Note: These are derivatives of the closely related 6-bromoquinazoline scaffold.

These findings suggest that the 6-bromo-substituted heterocyclic core is a promising pharmacophore for the development of novel cytotoxic agents. The variations in potency with different substitutions highlight the potential for structure-activity relationship (SAR) studies to optimize anticancer efficacy.

Antibacterial Activity

Quinoline and its derivatives have a long history as antimicrobial agents. The incorporation of a bromine atom can enhance the lipophilicity and antibacterial potency of these compounds.

Table 2: Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Derivatives [3][4]

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
1 12 10
2 16 14

| Ciprofloxacin (Control) | 18 | 20 |

Note: These are derivatives of the closely related 6-bromoquinazoline scaffold.

The data indicates that these bromo-substituted quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Role in Signaling Pathways

Derivatives of this compound and related bromo-quinolines have been investigated as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[5][6] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7][8] The quinoline scaffold has been utilized in the design of inhibitors targeting kinases within this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K inhibits

The PI3K/Akt/mTOR signaling pathway and the point of inhibition by quinoline-based compounds.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. While direct biological data on the compound itself is limited, the extensive research on its derivatives demonstrates the value of the 6-bromoquinoline scaffold. The potent anticancer and antibacterial activities exhibited by these derivatives underscore the importance of this compound as a starting material for the generation of novel therapeutic candidates. Future research focused on the synthesis and evaluation of a broader range of derivatives, as well as investigations into their specific molecular targets and mechanisms of action, will further elucidate the therapeutic potential of this versatile chemical entity. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery programs.

References

An In-depth Technical Guide to the Synthesis of 6-Bromoquinolin-2-amine from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable multi-step synthetic route for the preparation of 6-Bromoquinolin-2-amine, a valuable building block in medicinal chemistry, starting from the readily available 4-bromoaniline. This document details the experimental protocols, summarizes quantitative data, and provides a visual representation of the synthetic workflow.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. This guide outlines a robust and reproducible three-step synthesis involving a Knorr-type quinoline synthesis, followed by chlorination and subsequent amination.

Overall Synthetic Pathway

The synthesis of this compound from 4-bromoaniline is efficiently achieved through the following three-step sequence:

  • Step 1: Knorr Synthesis of 6-bromo-4-methylquinolin-2(1H)-one - Condensation of 4-bromoaniline with ethyl acetoacetate to form an intermediate anilide, followed by acid-catalyzed cyclization.

  • Step 2: Chlorination of 6-bromo-4-methylquinolin-2(1H)-one - Conversion of the quinolinone to the corresponding 2-chloroquinoline derivative using a chlorinating agent.

  • Step 3: Amination of 6-bromo-2-chloro-4-methylquinoline - Introduction of the amino group at the 2-position via a Buchwald-Hartwig amination reaction.

Synthesis_Workflow Start 4-Bromoaniline Step1 Step 1: Knorr Synthesis (Ethyl acetoacetate, Acid catalyst) Start->Step1 Intermediate1 6-bromo-4-methylquinolin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3) Intermediate1->Step2 Intermediate2 6-bromo-2-chloro-4-methylquinoline Step2->Intermediate2 Step3 Step 3: Amination (LHMDS, Pd catalyst, Ligand) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsReagents & ConditionsProductYield (%)
1Knorr Synthesis4-bromoaniline, Ethyl acetoacetate1. Neat, 110 °C; 2. H₂SO₄, 100 °C6-bromo-4-methylquinolin-2(1H)-one~80% (estimated)
2Chlorination6-bromo-4-methylquinolin-2(1H)-onePOCl₃, reflux6-bromo-2-chloro-4-methylquinoline48% (overall from 4-bromoaniline)[1]
3Amination6-bromo-2-chloro-4-methylquinolineLHMDS, Pd₂(dba)₃, XPhos, Dioxane, 100 °CThis compoundHigh (not specified)[2]

Experimental Protocols

Step 1: Synthesis of 6-bromo-4-methylquinolin-2(1H)-one

This procedure is based on the Knorr quinoline synthesis.[1][3]

Diagram of Step 1: Knorr Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromoaniline 4-bromoaniline Condensation Condensation (Neat, 110 °C) 4-bromoaniline->Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Condensation Cyclization Cyclization (H₂SO₄, 100 °C) Condensation->Cyclization Intermediate anilide 6-bromo-4-methylquinolin-2(1H)-one 6-bromo-4-methylquinolin-2(1H)-one Cyclization->6-bromo-4-methylquinolin-2(1H)-one

Caption: Workflow for the Knorr synthesis of the quinolinone intermediate.

Methodology:

  • Condensation: In a round-bottom flask, a mixture of 4-bromoaniline and ethyl acetoacetate is heated at 110 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The resulting intermediate anilide can be isolated, with reported yields for similar reactions being around 84%.[3]

  • Cyclization: The crude anilide is then carefully added to concentrated sulfuric acid at a temperature maintained below 20 °C. The mixture is subsequently heated to 100 °C for a short period to effect cyclization.

  • Work-up and Purification: The reaction mixture is cooled and poured onto ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water until neutral, and then dried. The crude 6-bromo-4-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of 6-bromo-2-chloro-4-methylquinoline

This procedure involves the chlorination of the quinolinone intermediate.[1]

Methodology:

  • Reaction Setup: 6-bromo-4-methylquinolin-2(1H)-one is suspended in phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 6-bromo-2-chloro-4-methylquinoline can be purified by recrystallization. A study reported a 48% overall yield for the two steps starting from 4-bromoaniline.[1]

Step 3: Synthesis of this compound

This final step utilizes a palladium-catalyzed Buchwald-Hartwig amination.[2][4]

Diagram of Step 3: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-bromo-2-chloro-4-methylquinoline 6-bromo-2-chloro-4-methylquinoline Reaction Buchwald-Hartwig Cross-Coupling (100 °C) 6-bromo-2-chloro-4-methylquinoline->Reaction LHMDS LHMDS (Ammonia equivalent) LHMDS->Reaction Pd_catalyst Pd₂(dba)₃ / XPhos (Catalyst system) Pd_catalyst->Reaction Solvent Anhydrous Dioxane Solvent->Reaction This compound This compound Reaction->this compound

Caption: Key components of the Buchwald-Hartwig amination step.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), 6-bromo-2-chloro-4-methylquinoline, the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos) are combined.

  • Reagent Addition: Anhydrous dioxane is added, followed by the dropwise addition of a solution of lithium bis(trimethylsilyl)amide (LHMDS) in THF at room temperature.[4]

  • Reaction: The reaction mixture is heated to 100 °C and stirred for several hours, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled and subjected to an aqueous workup. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography. While a specific yield for this exact transformation was not found, the Buchwald-Hartwig amination is generally a high-yielding reaction.[2]

Conclusion

The presented three-step synthesis provides a reliable and adaptable route to this compound from 4-bromoaniline. The individual steps employ well-established and understood organic transformations. This guide offers a solid foundation for researchers and scientists to produce this key intermediate for further elaboration in drug discovery and development endeavors. Further optimization of each step may lead to improved overall yields.

References

Spectroscopic Profile of 6-Bromoquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromoquinolin-2-amine (C₉H₇BrN₂), a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This document serves as a foundational resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₇BrN₂ with a molecular weight of approximately 223.07 g/mol .[1][2][3] The spectroscopic data presented below are predicted values based on the chemical structure and established principles of spectroscopy. These values serve to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.[4] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~6.8 - 7.0Doublet (d)1H
H-4~7.7 - 7.9Doublet (d)1H
H-5~7.8 - 8.0Doublet (d)1H
H-7~7.5 - 7.7Doublet of Doublets (dd)1H
H-8~7.4 - 7.6Doublet (d)1H
-NH₂~5.0 - 6.5Broad Singlet (br s)2H

Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions. The amino protons (-NH₂) are exchangeable with D₂O, causing their signal to disappear from the spectrum.[5]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-3~110 - 115
C-4~138 - 142
C-4a~148 - 152
C-5~125 - 130
C-6~115 - 120
C-7~130 - 135
C-8~122 - 127
C-8a~120 - 125

Note: Carbon chemical shifts have a broad range.[6] Carbons attached to heteroatoms (N, Br) are significantly influenced by their electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule.[7] As a solid, this compound can be analyzed as a KBr pellet or a Nujol mull.[8]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300Asymmetric & Symmetric StretchN-H (Primary Amine)
3100 - 3000StretchC-H (Aromatic)
1650 - 1580BendN-H (Primary Amine)
1620 - 1450StretchC=C, C=N (Aromatic Ring)
1335 - 1250StretchC-N (Aromatic Amine)
~600 - 500StretchC-Br

Note: Primary amines typically show two distinct N-H stretching bands.[9]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and elemental composition of a compound.[10] Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

IonDescriptionPredicted m/z
[M]⁺Molecular ion peak (with ⁷⁹Br)~222
[M+2]⁺Isotopic peak (with ⁸¹Br)~224

Note: The molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is characteristic for compounds containing one bromine atom. The exact mass is 221.97926 Da.[1] The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound.[5]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11][12] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not using the residual solvent peak for referencing.[12]

  • ¹H NMR Acquisition :

    • Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]

    • Set the spectral width to approximately 12-15 ppm.[13]

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[13]

    • Use a relaxation delay of 1-5 seconds.[13]

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled pulse sequence.[13]

    • Set the spectral width to approximately 200-220 ppm.[13][14]

    • A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[13][15]

    • Use a relaxation delay of 2 seconds.[13]

  • Data Processing : Apply a Fourier transform to the Free Induction Decay (FID) signal. Perform phase and baseline corrections and reference the spectrum to the TMS or residual solvent signal.[12]

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[16]

  • Film Deposition : Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[16]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[16]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.[16][17]

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer. For a stable, solid compound, this can be done using a direct insertion probe or after separation via Gas Chromatography (GC-MS).[14]

  • Ionization : Utilize Electron Ionization (EI), a common method for organic molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.[14]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural analysis of a chemical compound like this compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_interp Interpretation & Elucidation Sample Compound: This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Prepare for Direct Infusion/GC Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectrum: Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Absorptions IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion, Isotopic Pattern MS_Acq->MS_Data Interpretation Combine all data to confirm structure, purity, and identity NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Final_Structure Final Confirmed Structure Interpretation->Final_Structure

Caption: General workflow for spectroscopic analysis and structure elucidation.

References

Physicochemical Properties of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 6-Bromoquinolin-2-amine, a compound of interest for researchers and drug development professionals. This document outlines its core physicochemical properties.

This compound is a chemical compound utilized in various research and development applications, particularly in the synthesis of bioactive molecules for pharmaceuticals.[1] Its structure, characterized by a bromine substitution on the quinoline ring, makes it a valuable building block in medicinal chemistry.[1]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[2], Chemical-Suppliers[3], Santa Cruz Biotechnology[4], Chem-Impex[1]
Molecular Weight 223.07 g/mol PubChem[2], Chemical-Suppliers[3], Santa Cruz Biotechnology[4], Chem-Impex[1]
Monoisotopic Mass 221.97926 DaPubChem[2]
CAS Number 791626-58-9Chemical-Suppliers[3], Santa Cruz Biotechnology[4], Chem-Impex[1]

Experimental Protocols

The data presented in this guide are derived from computational methods and established chemical databases. For instance, the molecular weight and formula are computed by PubChem 2.2 (release 2025.04.14).[2] Detailed experimental protocols for determining these properties, such as mass spectrometry for molecular weight verification or elemental analysis for formula confirmation, would follow standard laboratory procedures. These are not detailed here but are foundational techniques in analytical chemistry.

Data Visualization

The logical relationship between the compound's name, its empirical formula, and its calculated molecular weight is illustrated below.

G A This compound B Molecular Formula: C₉H₇BrN₂ A->B Determines C Molecular Weight: 223.07 g/mol B->C Calculates to

Caption: Core properties of this compound.

References

Solubility Profile of 6-Bromoquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromoquinolin-2-amine. Due to the current absence of publicly available quantitative solubility data, this document focuses on its physicochemical properties, a qualitative solubility assessment based on structural analogs, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

A summary of key physicochemical properties for this compound is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems and for the development of analytical methods.

PropertyValueReference(s)
CAS Number 791626-58-9[1][2][3]
Molecular Formula C₉H₇BrN₂[1][3][4]
Molecular Weight 223.07 g/mol [1][3][4]
Appearance Yellow to gray solid[1]
Melting Point 139-151 °C[1]
Boiling Point 362.4 °C at 760 mmHg (Predicted)
Density 1.649 g/cm³ (Predicted)

Qualitative Solubility Assessment

The structure of this compound features a quinoline core, which imparts some polarity. The bromo substituent at the 6-position increases the molecule's lipophilicity and molecular weight. The key differentiator from 6-bromoquinoline is the amino group at the 2-position. This amino group can act as both a hydrogen bond donor and acceptor, which is expected to increase its polarity and its potential for solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

Based on these structural considerations, the expected solubility profile is as follows:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble, similar to 6-bromoquinoline.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Likely to have some solubility, enhanced by the amino group's hydrogen bonding capabilities. Solubility in water is expected to be low but may be pH-dependent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility due to the polar nature of the quinoline ring and the amino group.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the shake-flask method is a widely accepted and recommended technique.[6] This protocol is adapted for the determination of the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (of known purity)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the solid to settle. For more effective separation, centrifuge the samples at a high speed.[6]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.[6]

  • Quantification: Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for the comprehensive assessment of a compound's solubility profile.

G cluster_setup 1. Setup cluster_screening 2. Qualitative Screening cluster_quantitative 3. Quantitative Determination cluster_analysis 4. Data Analysis compound Select Compound (this compound) qual_test Perform Visual Solubility Test (Small Scale) compound->qual_test solvents Select Solvents (Polar, Nonpolar, etc.) solvents->qual_test qual_result Categorize Solubility (Soluble, Sparingly Soluble, Insoluble) qual_test->qual_result shake_flask Shake-Flask Method qual_result->shake_flask Select Solvents for Quantitative Test equilibration Equilibration (Controlled Temperature) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation analysis Concentration Analysis (HPLC/UV-Vis) separation->analysis data_table Tabulate Quantitative Data (mg/mL, mol/L) analysis->data_table report Generate Solubility Report data_table->report

Caption: Workflow for Solubility Assessment of this compound.

This guide provides a foundational understanding of the solubility of this compound for research and development purposes. For precise applications, it is imperative that the experimental protocols outlined herein are followed to generate reliable and reproducible quantitative solubility data.

References

Physical and chemical properties of 2-Amino-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 2-Amino-6-bromoquinoline. The information is intended to support research, discovery, and development activities involving this quinoline derivative. Due to the limited availability of experimental data for this specific compound, some properties are predicted or inferred from closely related analogs, which is duly noted.

Chemical and Physical Properties

2-Amino-6-bromoquinoline is a halogenated aminoquinoline that serves as a valuable building block in medicinal chemistry and materials science. Its structural features, combining a basic amino group and a reactive bromo substituent on the quinoline scaffold, make it a versatile intermediate for the synthesis of a wide range of functionalized molecules.

Table 1: Physical and Chemical Properties of 2-Amino-6-bromoquinoline and its Hydrochloride Salt

PropertyValue (2-Amino-6-bromoquinoline)Value (2-Amino-6-bromoquinoline hydrochloride)
Molecular Formula C₉H₇BrN₂C₉H₇BrN₂ · HCl
Molecular Weight 223.07 g/mol 259.53 g/mol
CAS Number 791626-58-91170935-81-5
MDL Number MFCD06738670MFCD10703346
Appearance Predicted: SolidSolid
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Predicted: Soluble in polar organic solventsData not available
pKa Predicted: ~4-5 (for the quinoline nitrogen)Data not available

Note: Some data is for the hydrochloride salt as indicated. Data for the free base is limited; predictions are based on the properties of similar quinoline derivatives.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-bromoquinoline

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment δ (ppm)
H-3~6.7
H-4~7.8
H-5~7.9
H-7~7.6
H-8~8.0
NH₂Broad singlet

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of 2-Amino-6-bromoquinoline

A plausible synthetic route to 2-Amino-6-bromoquinoline involves the amination of a corresponding 2-halo-6-bromoquinoline. A general protocol is outlined below, adapted from known procedures for the synthesis of aminoquinolines.

Reaction Scheme:

G 2-Chloro-6-bromoquinoline 2-Chloro-6-bromoquinoline 2-Amino-6-bromoquinoline 2-Amino-6-bromoquinoline 2-Chloro-6-bromoquinoline->2-Amino-6-bromoquinoline NH3, solvent, heat

Figure 1: General reaction scheme for the synthesis of 2-Amino-6-bromoquinoline.

Materials:

  • 2-Chloro-6-bromoquinoline

  • Ammonia (solution in a suitable solvent, e.g., 1,4-dioxane)

  • Copper(I) salt (e.g., CuI, as a catalyst)

  • A suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

  • Sodium hydroxide solution (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a sealed reaction vessel, add 2-chloro-6-bromoquinoline, the ammonia solution, and a catalytic amount of a copper(I) salt.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction mixture with water.

  • Basify the aqueous solution with a sodium hydroxide solution to a pH of >10.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-Amino-6-bromoquinoline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). The resulting mass spectrum should show the molecular ion peak corresponding to the mass of the compound.

Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of 2-Amino-6-bromoquinoline is characterized by the functional groups present:

  • Amino Group: The 2-amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. It also influences the electronic properties of the quinoline ring system.

  • Bromo Group: The 6-bromo substituent can participate in a range of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents at this position. This makes it a key handle for the synthesis of more complex molecules.

  • Quinoline Ring: The quinoline nucleus itself can undergo electrophilic substitution reactions, with the position of substitution being influenced by the existing amino and bromo groups.

G cluster_0 2-Amino-6-bromoquinoline cluster_1 Reactions A 2-Amino-6-bromoquinoline B Acylation/Alkylation (at Amino Group) A->B C Cross-Coupling (at Bromo Group) A->C D Electrophilic Substitution (on Quinoline Ring) A->D

Figure 2: Key reaction types of 2-Amino-6-bromoquinoline.

Biological Activity and Drug Development Potential

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] While specific biological data for 2-Amino-6-bromoquinoline is scarce, its structural motifs suggest potential for biological activity.

Anticancer Potential: Many substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis.[1] The presence of a halogen at the 6-position can enhance cytotoxic effects.

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes, including kinases and DNA topoisomerases.[3] These enzymes are often crucial for cell proliferation and survival, making them attractive targets for cancer therapy.

Signaling Pathway Modulation: Derivatives of quinoline have been investigated as inhibitors of critical signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway. Dysregulation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell proliferation and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2-Amino-6-bromoquinoline Derivative (Predicted) 2-Amino-6-bromoquinoline Derivative (Predicted) 2-Amino-6-bromoquinoline Derivative (Predicted)->PI3K Inhibition

Figure 3: Potential modulation of the PI3K/Akt/mTOR signaling pathway.

Conclusion

2-Amino-6-bromoquinoline is a promising chemical entity for the development of novel therapeutic agents and functional materials. While a comprehensive experimental characterization of its properties is still needed, the available information on related compounds provides a strong foundation for its use in research and development. This guide summarizes the current knowledge and provides a framework for the synthesis and analysis of this versatile compound. Further studies are warranted to fully elucidate its physical, chemical, and biological profile.

References

The Ascendant Therapeutic Potential of 6-Bromoquinolin-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, derivatives of 6-Bromoquinolin-2-amine have emerged as a particularly promising class, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: A Multi-faceted Approach to Tumor Inhibition

Derivatives of 6-bromoquinoline have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The presence of the bromine atom at the C6 position is often associated with enhanced lipophilicity, which may facilitate improved cell membrane permeability and target engagement.[1]

Quantitative Analysis of Anticancer Potency

The in vitro antiproliferative activity of various quinoline derivatives, including those with a bromo substitution, has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The data presented below summarizes the cytotoxic effects on several human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-ChalconeCompound 12eMGC-803 (Gastric)1.38[2]
Quinoline-ChalconeCompound 12eHCT-116 (Colon)5.34[2]
Quinoline-ChalconeCompound 12eMCF-7 (Breast)5.21[2]
Schiff's BaseCompound 4eHT29 (Colon)4.7[3]
Schiff's BaseCompound 4eMDA-MB231 (Breast)4.6[3]
6-BromoquinazolineCompound 5bMCF-7 (Breast)0.53 - 1.95[4][5]
6-BromoquinazolineCompound 5bSW480 (Colon)0.53 - 1.95[4]
Mechanisms of Antitumor Action

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical cellular processes.[6][7] One of the key mechanisms involves the inhibition of enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[1][7] For instance, some quinoline-based compounds have been identified as potent inhibitors of Checkpoint Kinase 1 (Chek1) and DNA-dependent protein kinase (DNA-PK), both of which are integral to the DNA damage response pathway.[1] Inhibition of these kinases can sensitize cancer cells to DNA-damaging agents, highlighting the potential for combination therapies.[1]

Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] Compound 12e, a quinoline-chalcone derivative, was found to significantly induce the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.[2] Another novel quinoline derivative, 91b1, was shown to exert its anticancer effect by downregulating the expression of Lumican, a protein associated with tumorigenesis.[6]

anticancer_mechanisms This compound Derivatives This compound Derivatives Enzyme Inhibition Enzyme Inhibition This compound Derivatives->Enzyme Inhibition Apoptosis Induction Apoptosis Induction This compound Derivatives->Apoptosis Induction Signaling Pathway Modulation Signaling Pathway Modulation This compound Derivatives->Signaling Pathway Modulation Topoisomerase Topoisomerase Enzyme Inhibition->Topoisomerase Protein Kinases (Chek1, DNA-PK) Protein Kinases (Chek1, DNA-PK) Enzyme Inhibition->Protein Kinases (Chek1, DNA-PK) ROS Generation ROS Generation Apoptosis Induction->ROS Generation Lumican Downregulation Lumican Downregulation Signaling Pathway Modulation->Lumican Downregulation

Figure 1: Mechanisms of anticancer activity of this compound derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives exhibiting potent activity against a range of microorganisms.[8] The introduction of a bromine atom can modulate the antimicrobial spectrum and efficacy.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity of quinoline derivatives is typically determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar diffusion assays.

Compound ClassDerivative ExampleMicroorganismActivity MetricResultReference
Quinoline DerivativesCompounds 2 and 6Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coliMIC3.12 - 50 µg/mL[9]
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one-Staphylococcus aureus, Bacillus sp., Aspergillus sp., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniaeZone of Inhibition10 - 16 mm[10][11]
Mode of Antimicrobial Action

The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[12] By targeting these enzymes, the compounds effectively halt bacterial proliferation. The specific substitutions on the quinoline ring play a crucial role in determining the potency and spectrum of activity.[12]

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Susceptibility Testing Start Start Synthesize this compound Derivatives Synthesize this compound Derivatives Start->Synthesize this compound Derivatives Purification & Characterization Purification & Characterization Synthesize this compound Derivatives->Purification & Characterization Prepare Microbial Inoculum Prepare Microbial Inoculum Purification & Characterization->Prepare Microbial Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Prepare Microbial Inoculum->Serial Dilution of Compounds Inoculate Plates Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Incubation Incubation Inoculate Plates->Incubation Determine MIC / Zone of Inhibition Determine MIC / Zone of Inhibition Incubation->Determine MIC / Zone of Inhibition

Figure 2: General workflow for the synthesis and antimicrobial evaluation of derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available precursors. A common synthetic route involves the cyclization of appropriately substituted anilines and α,β-unsaturated aldehydes or ketones (Skraup synthesis) or the reaction of anilines with β-ketoesters (Combes synthesis), followed by bromination.[13] Further functionalization can be achieved through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce diverse side chains.[14][15]

General Procedure for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):

  • To a reaction vessel, add the this compound derivative (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).[14]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).[14]

  • Add a degassed solvent system (e.g., dioxane/water).[14]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[14]

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.[14]

  • Purify the crude product by column chromatography.[14]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[8]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The structure-activity relationship studies suggest that the bromine substitution, along with modifications at other positions of the quinoline ring, can be fine-tuned to optimize biological activity and selectivity.[16][17][18] Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic promise of this chemical scaffold and to advance lead compounds towards clinical development.

References

6-Bromoquinolin-2-amine: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a quinoline core with a bromine atom at the 6-position and an amine group at the 2-position, provides two reactive sites for further functionalization. This dual reactivity allows for the strategic introduction of diverse molecular fragments, making it an invaluable precursor for the synthesis of complex organic molecules with a wide range of biological activities and material properties.

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its most common coupling reactions are provided, along with a summary of its spectroscopic data and the biological activities of its derivatives.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference(s)
CAS Number 791626-58-9[1][2][3]
Molecular Formula C₉H₇BrN₂[1][2][3]
Molecular Weight 223.07 g/mol [1][2][3]
Appearance Yellow to gray solid[4]
Melting Point 139-151 °C[4]
Boiling Point 362.4 °C at 760 mmHg (Predicted)[2]
Density 1.649 g/cm³ (Predicted)[2]
pKa (Predicted) 6.5
LogP (Predicted) 2.8

Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals in the aromatic region (approx. 6.5-8.5 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets). The amine protons will likely appear as a broad singlet.
¹³C NMR Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the nine carbon atoms of the quinoline ring.
IR (Infrared) Characteristic peaks for N-H stretching of the primary amine (approx. 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the aromatic rings, and C-Br stretching.
MS (Mass Spec.) A molecular ion peak (M+) corresponding to the molecular weight (223.07 g/mol ), with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Core Synthetic Reactions

This compound serves as a versatile substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed transformations.

G cluster_reactions Key Cross-Coupling Reactions start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki Ar-B(OH)₂ Pd catalyst, Base sonogashira Sonogashira Coupling (C-C bond formation) start->sonogashira Terminal Alkyne Pd/Cu catalysts, Base buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald Amine (R-NH₂) Pd catalyst, Base

Core synthetic transformations of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents Reactants: This compound Arylboronic Acid reaction Reaction: Inert Atmosphere Solvent (e.g., Dioxane/H₂O) Heat (e.g., 90 °C) reagents->reaction catalyst Catalyst System: Pd(PPh₃)₄ Base (e.g., K₂CO₃) catalyst->reaction workup Workup & Purification: Extraction Column Chromatography reaction->workup product Product: 6-Arylquinolin-2-amine workup->product

General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 6-Phenylquinolin-2-amine (Analogous Procedure)

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar bromoquinoline derivatives.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 6-phenylquinolin-2-amine.

Arylboronic AcidProductYield (%)
Phenylboronic acid6-Phenylquinolin-2-amine~70-90 (expected)
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinolin-2-amine~70-90 (expected)
3-Pyridinylboronic acid6-(Pyridin-3-yl)quinolin-2-amine~60-80 (expected)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a route to alkynyl-substituted quinolines. These products can serve as versatile intermediates for further transformations or as final products with interesting electronic and biological properties.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinolin-2-amine (Analogous Procedure)

This protocol is based on general procedures for the Sonogashira coupling of bromo-heterocycles.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for 6-8 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 6-(phenylethynyl)quinolin-2-amine.

Terminal AlkyneProductYield (%)
Phenylacetylene6-(Phenylethynyl)quinolin-2-amine~75-95 (expected)
Ethynyltrimethylsilane6-((Trimethylsilyl)ethynyl)quinolin-2-amine~70-90 (expected)
Propargyl alcohol3-(2-Aminoquinolin-6-yl)prop-2-yn-1-ol~60-80 (expected)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Pd(II)(Ar)(Br)Ln] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Pd(II)(Ar)(Br)(HNR'R'')]Ln amine_coordination->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex [Pd(II)(Ar)(NR'R'')]Ln deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Aryl-6-aminoquinolin-2-amine Derivatives [1]

  • Reaction Setup: In a sealed tube, add the this compound derivative (1.0 equiv), the desired amine (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), Xantphos (10 mol%), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction: Tightly cap the tube and heat to 100-110 °C for 12 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

AmineProductYield (%)
AnilineN-Phenyl-6-aminoquinolin-2-amine~60-80 (expected)
Morpholine6-(Morpholino)quinolin-2-amine~70-90 (expected)
6-Methoxypyridin-3-amineN-(6-Methoxypyridin-3-yl)quinolin-2-amine62[5]

Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown significant promise in various fields, particularly in the development of therapeutic agents. The quinoline scaffold is a common feature in many biologically active compounds.

Anticancer Agents and Kinase Inhibitors

The quinoline nucleus is a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. By modifying the 6-position of the quinolin-2-amine core, researchers can tune the selectivity and potency of these inhibitors against various kinases. While specific data for derivatives of this compound is limited, related quinoline and quinazoline compounds have demonstrated significant activity.

Compound ClassTarget Kinase(s)IC₅₀ (nM)Reference(s)
6-Arylquinazolin-4-aminesClk4, Dyrk1AVaries (SAR study)[6]
Substituted quinolin-2-onesGSK-3β4.68 - 8.27[7]
Quinoline-amidrazone hybridsc-Abl kinase43,100 (A549 cells)[8]
Substituted 2-arylquinolines-8,300 (HeLa cells)[9]
GPCR Modulators

G-protein coupled receptors (GPCRs) are another important class of drug targets. While direct examples of GPCR modulators derived from this compound are not prevalent in the literature, the versatile chemistry of this building block makes it a suitable starting point for the synthesis of novel ligands targeting these receptors. The ability to introduce diverse substituents at the 6-position allows for the exploration of structure-activity relationships to optimize binding affinity and functional activity at specific GPCRs.

Materials Science

The rigid, planar structure of the quinoline ring system, combined with the potential for extended conjugation through Suzuki and Sonogashira couplings, makes derivatives of this compound attractive candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The amino group can also be used to tune the electronic properties and intermolecular interactions of these materials.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of a diverse array of functionalized quinoline derivatives. These derivatives have demonstrated significant potential in drug discovery, particularly as anticancer agents and kinase inhibitors, and also hold promise in the field of materials science. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.

References

Potential Therapeutic Applications of 6-Bromoquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinolin-2-amine is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. Its unique structural features make it a valuable starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their potential applications in oncology and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a resource for researchers in the field of drug discovery and development.

Introduction

Quinoline and its derivatives have a long-standing history in pharmaceutical development, with applications ranging from antimalarials to antibacterials. The introduction of a bromine atom at the 6-position and an amine group at the 2-position of the quinoline ring system creates a molecule with distinct physicochemical properties that can be readily modified to generate a diverse library of compounds. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating significant potential in the development of targeted therapies.[1] This guide will delve into the known synthesis routes, potential therapeutic applications, and underlying mechanisms of action associated with this compound and its close analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple synthetic routes. Below are two detailed protocols for its preparation.

Experimental Protocol: Four-Step Synthesis from 4-Bromoaniline

This method involves a four-step reaction sequence starting from 4-bromoaniline.

Step 1: Synthesis of (E)-N-(4-bromophenyl)-3-methoxyacrylamide

  • Mix 4-bromoaniline (285 mg, 1.659 mmol), dichloromethane (CH2Cl2, 2.0 ml), and pyridine (0.25 ml, 3.09 mmol).

  • Slowly add (E)-3-methoxyacryloyl chloride (200 mg, 1.659 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

Step 2 & 3: Cyclization and Chlorination (Implied)

  • The subsequent steps leading to the formation of the quinoline ring and introduction of the chloro group at the 2-position are implied in the source but not detailed.

Step 4: Amination to Yield this compound

  • Combine 6-bromo-2-chloroquinoline (242 mg, 1 mmol), cuprous iodide (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), sodium carbonate (212 mg, 2 mmol), and 4-methoxybenzylamine (410 mg, 3 mmol) in dimethyl sulfoxide (10 mL).

  • Stir the mixture overnight at 80°C.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Wash the organic phase with saturated brine (3 x 20 mL), dry, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 40:1) to obtain the N-(4-methoxybenzyl) protected intermediate.

  • Dissolve the intermediate (100 mg, 0.29 mmol) in trifluoroacetic acid (5 mL) and stir at 80°C for 3 hours.

  • Evaporate the solvent. Dissolve the residue in 1N hydrochloric acid (10 mL) and wash with ethyl acetate (3 x 10 mL).

  • Adjust the pH of the aqueous phase to 9 with 1N sodium hydroxide and extract with dichloromethane (3 x 20 mL).

  • Separate, dry, and evaporate the organic phase to yield this compound.

Experimental Workflow: Synthesis

G A 4-Bromoaniline C (E)-N-(4-bromophenyl)-3-methoxyacrylamide A->C B (E)-3-methoxyacryloyl chloride B->C D 6-Bromo-2-chloroquinoline F Protected Intermediate D->F E 4-methoxybenzylamine E->F G This compound F->G Deprotection

A simplified workflow for the synthesis of this compound.

Potential Therapeutic Applications

Derivatives of this compound have shown promising activity in two primary therapeutic areas: oncology and inflammation.

Anticancer Activity

The quinoline and quinazoline scaffolds are present in several FDA-approved anticancer drugs.[2] Derivatives of 6-bromo-2-aminoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.

A prominent mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several 6-bromoquinazoline derivatives have been shown to be potent inhibitors of EGFR, a key target in non-small cell lung cancer.[3][4] These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking downstream signaling.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[5][6] The 6-bromoquinoline scaffold has been incorporated into potent BTK inhibitors.

G EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Bromoquinoline Derivative Inhibitor->EGFR

EGFR signaling pathway and the point of inhibition by 6-bromoquinoline derivatives.
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
8a 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeMCF-7 (Breast)15.85 ± 3.32[2]
8a 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivativeSW480 (Colon)17.85 ± 0.92[2]
BMAQ 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineL1210 (Leukemia)Not specified[1]
BMAQ 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineHL-60 (Leukemia)Not specified[1]
BMAQ 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazolineU-937 (Leukemia)Not specified[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of 6-bromo-2-aminoquinoline have demonstrated potent anti-inflammatory effects in preclinical models.

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key inflammatory pathways, although the precise molecular targets are still under investigation.

A study on a related compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one2069.52[7]
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one4083.55[7]
Indomethacin (Standard)1083.50[7]

This is a standard in vivo model for evaluating acute inflammation.

  • Animal Model: Use male Wistar rats (180-220 g).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

G A Compound Administration B Carrageenan Injection A->B C Paw Volume Measurement B->C D Data Analysis (% Inhibition) C->D

Workflow for the carrageenan-induced paw edema assay.

Future Directions

The existing data strongly suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Synthesis of a focused library of derivatives to explore the structure-activity relationship (SAR) for both anticancer and anti-inflammatory activities.

  • Direct evaluation of this compound in a broader range of cancer cell lines and in vivo inflammation models to establish its baseline activity.

  • Elucidation of the precise molecular targets and signaling pathways modulated by these compounds through techniques such as kinome profiling and Western blot analysis.

  • Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for further preclinical and clinical development.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the treatment of cancer and inflammatory diseases. The versatility of the quinoline core allows for extensive chemical modification, providing a rich platform for the discovery of new and effective therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-Bromoquinolin-2-amine (CAS No. 791626-58-9). The information herein is intended to support laboratory safety protocols and risk assessments for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4)

  • H315: Causes skin irritation (Skin irritation, Category 2)

  • H319: Causes serious eye irritation (Serious eye irritation, Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity — single exposure, Respiratory tract irritation, Category 3)

Based on these classifications, appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe working environment.

Quantitative Safety Data

PropertyThis compound6-Bromoquinoline
Molecular Formula C₉H₇BrN₂C₉H₆BrN
Molecular Weight 223.07 g/mol 208.05 g/mol
CAS Number 791626-58-95332-25-2
Appearance SolidSolid
GHS Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3[2]
Signal Word WarningDanger

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately if contamination is suspected.

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

    • Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.

  • Respiratory Protection: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating aerosols outside of a containment system, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential for minimizing risk and maintaining the integrity of the compound.

  • Handling:

    • All manipulations of solid this compound should be performed within a chemical fume hood to control exposure to dust and aerosols.

    • Use appropriate tools, such as spatulas, for handling the solid.

    • Keep containers tightly closed when not in use.

    • Avoid the formation of dust.

    • Wash hands thoroughly after handling, even if gloves were worn.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

    • The storage area should be clearly marked with the appropriate hazard symbols.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Spill and Waste Disposal

Proper spill management and waste disposal are critical to prevent environmental contamination and ensure regulatory compliance.

  • Spill Response:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with a wetted paper towel or absorbent material to avoid raising dust.

    • Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

    • Ventilate the area and decontaminate the spill site.

  • Waste Disposal:

    • Collect all waste materials, including contaminated PPE and disposable equipment, in a designated and properly labeled hazardous waste container.

    • The container should be kept closed and stored in a well-ventilated, secure area.

    • Dispose of the chemical waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Biological Activity and Signaling Pathways

Derivatives of 6-bromoquinoline have been investigated for their potential as anticancer agents. One of the key mechanisms of action for some quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. By targeting key components of this pathway, these compounds can halt uncontrolled cell growth and induce apoptosis (programmed cell death).

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 6-Bromoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 6-bromoquinoline derivative.

Experimental Protocols

The following is a generalized experimental protocol for the safe handling of this compound powder in a laboratory setting. This protocol should be adapted to specific experimental needs and performed by trained personnel.

Weighing and Preparation of a Stock Solution

This procedure should be performed entirely within a certified chemical fume hood.

  • Preparation:

    • Don all required PPE (safety goggles, face shield, lab coat, and chemical-resistant gloves).

    • Ensure the chemical fume hood is functioning correctly.

    • Place all necessary equipment inside the fume hood, including an analytical balance (if feasible and airflow does not affect accuracy), weighing paper or a weigh boat, a spatula, the container of this compound, a vial for the stock solution, and the chosen solvent.

    • Cover the work surface of the fume hood with absorbent bench paper.

  • Weighing:

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing paper or weigh boat on the balance. Handle the powder gently to minimize dust formation.

    • If the balance is outside the fume hood, pre-weigh a sealed container, add the powder to the container inside the fume hood, seal it, and then re-weigh it outside.

    • Securely close the primary container of this compound.

  • Dissolving:

    • Carefully transfer the weighed solid into the labeled vial for the stock solution.

    • Add the appropriate volume of solvent to the vial.

    • Seal the vial and mix by gentle swirling or vortexing until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weighing paper/boat and any contaminated items (e.g., pipette tips) in the designated solid hazardous waste container.

    • Wipe down the spatula and any potentially contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup A Don PPE B Verify Fume Hood Functionality A->B C Prepare Workspace in Fume Hood B->C D Weigh Solid Compound C->D E Transfer to Vial D->E F Add Solvent & Dissolve E->F G Dispose of Contaminated Materials F->G H Decontaminate Work Surfaces G->H I Remove PPE & Wash Hands H->I

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the palladium-catalyzed cross-coupling of 6-bromoquinolin-2-amine. The quinoline scaffold is a privileged core in medicinal chemistry, and the functionalization of the 6-position through modern cross-coupling techniques offers a versatile strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a comprehensive guide for researchers in drug discovery and development.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This involves the setup of the reaction under an inert atmosphere, the reaction itself, followed by workup and purification of the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine this compound, Coupling Partner, Base, and Solvent setup2 Degas the Mixture (e.g., Ar sparging) setup1->setup2 setup3 Add Palladium Catalyst and Ligand setup2->setup3 reaction1 Heat to Specified Temperature with Stirring setup3->reaction1 reaction2 Monitor Progress (TLC, LC-MS) reaction1->reaction2 workup1 Cool to Room Temperature and Perform Aqueous Workup reaction2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

General workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron compounds.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-2M Na₂CO₃Toluene/Ethanol9012~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₃PO₄THF/H₂O7018~80-90
3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L5 (1)L5 (1.2)K₃PO₄1,4-Dioxane1104~70-80
Benzofuran-2-boronic acidP1-L1 (1.2)L1 (1.2)K₃PO₄1,4-Dioxane110<0.1~85-95

Note: Yields are estimates based on similar substrates and may vary.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add toluene and ethanol (e.g., 4:1 v/v), followed by the 2M sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Pd(0)L2 Pd(0)L2 Ar(Br)Pd(II)L2 Ar(Br)Pd(II)L2 Pd(0)L2->Ar(Br)Pd(II)L2 Oxidative Addition Ar(R)Pd(II)L2 Ar(R)Pd(II)L2 Ar(Br)Pd(II)L2->Ar(R)Pd(II)L2 Transmetalation (R-B(OR)2 + Base) Ar(R)Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar(R)Pd(II)L2->Ar-R Product

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10012-16~80-90
AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene90-11012-24~75-85
PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10018~80-90
BenzylaminePd₂(dba)₃ (2.5)DavePhos (6)K₃PO₄Dioxane10016~70-80

Note: Yields are estimates based on similar substrates and may vary.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • XPhos (0.06 equiv)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv, 1.0 M solution in THF)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, Pd₂(dba)₃, and XPhos.

  • Add anhydrous dioxane via syringe.

  • Add the amine to the stirred mixture.

  • Add the LHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

G Pd(0)L2 Pd(0)L2 Ar(Br)Pd(II)L2 Ar(Br)Pd(II)L2 Pd(0)L2->Ar(Br)Pd(II)L2 Oxidative Addition [ArPd(II)L2(HNR'R'')]Br [ArPd(II)L2(HNR'R'')]Br Ar(Br)Pd(II)L2->[ArPd(II)L2(HNR'R'')]Br Amine Coordination Ar(NR'R'')Pd(II)L2 Ar(NR'R'')Pd(II)L2 [ArPd(II)L2(HNR'R'')]Br->Ar(NR'R'')Pd(II)L2 Deprotonation (Base) Ar(NR'R'')Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar(NR'R'')Pd(II)L2->Ar-NR'R'' Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between this compound and terminal alkynes.

Data Presentation: Sonogashira Coupling Conditions
AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)TEATHF50-806-12~85-95
TrimethylsilylacetylenePd(PPh₃)₄ (2.5)CuI (5)NEt₃Dioxane1006~70-80
1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)THF/Et₃N-RT16~92
Propargyl alcoholPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~80-90

Note: Yields are estimates based on similar substrates and may vary.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine (2-3 equiv).

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at 60 °C, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar(Br)Pd(II)L2 Ar(Br)Pd(II)L2 Pd(0)L2->Ar(Br)Pd(II)L2 Oxidative Addition Ar(alkynyl)Pd(II)L2 Ar(alkynyl)Pd(II)L2 Ar(Br)Pd(II)L2->Ar(alkynyl)Pd(II)L2 Transmetalation Ar(alkynyl)Pd(II)L2->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Ar(alkynyl)Pd(II)L2->Ar-alkyne Product Cu(I)Br Cu(I)Br Ar(alkynyl)Pd(II)L2->Cu(I)Br Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)Br->Cu(I)-alkynyl Alkyne + Base Cu(I)-alkynyl->Ar(Br)Pd(II)L2

Simplified catalytic cycles for the Sonogashira coupling.

Heck Coupling

The Heck reaction allows for the introduction of vinyl groups at the 6-position of the quinoline ring by coupling with alkenes.

Data Presentation: Heck Coupling Conditions
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012~70-80
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP12018~75-85
EthylenePd(OAc)₂ (3)-K₂CO₃DMF/H₂O12012~60-70
Allyl alcoholPdCl₂(PPh₃)₂ (5)-NaOAcAcetonitrile8517~65-75

Note: Yields are estimates based on similar substrates and may vary.

Detailed Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF, styrene, and Et₃N to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Pd(0)L2 Pd(0)L2 Ar(Br)Pd(II)L2 Ar(Br)Pd(II)L2 Pd(0)L2->Ar(Br)Pd(II)L2 Oxidative Addition Ar-alkenyl-Pd(II)L2(Br) Ar-alkenyl-Pd(II)L2(Br) Ar(Br)Pd(II)L2->Ar-alkenyl-Pd(II)L2(Br) Alkene Insertion HPd(II)L2(Br) HPd(II)L2(Br) Ar-alkenyl-Pd(II)L2(Br)->HPd(II)L2(Br) β-Hydride Elimination Ar-alkene Ar-alkene Ar-alkenyl-Pd(II)L2(Br)->Ar-alkene Product HPd(II)L2(Br)->Pd(0)L2 Base

Simplified catalytic cycle for the Heck reaction.

References

Application Notes and Protocols: The Strategic Use of 6-Bromoquinolin-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. The quinoline scaffold is a well-established pharmacophore in numerous approved drugs, and the strategic placement of a bromine atom at the 6-position and an amine group at the 2-position provides synthetic handles for the facile generation of diverse compound libraries. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in leveraging this compound for the discovery of next-generation kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.

The 4-anilinoquinoline core, readily accessible from 6-bromoquinoline derivatives, is a privileged scaffold known to interact with the ATP-binding site of various kinases. The bromine atom at the 6-position can be exploited for further structural modifications via cross-coupling reactions to enhance potency and selectivity, while the 2-amino group can be transformed into other functionalities to modulate physicochemical properties and target engagement.

Application Notes

This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, primarily through its conversion to key intermediates such as 6-bromo-4-chloroquinoline. These intermediates can then undergo nucleophilic aromatic substitution with various anilines and other amines to generate a library of 4-aminoquinoline derivatives. These derivatives have shown potent inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Key Synthetic Strategies:

  • Conversion to 6-Bromo-4-chloroquinoline: The 2-amino group of this compound can be converted to a chloro or bromo group via a Sandmeyer-type reaction. The resulting 6-bromo-2-haloquinoline can then be further functionalized. A more common approach involves the synthesis of 6-bromoquinolin-4-ol, followed by chlorination to yield 6-bromo-4-chloroquinoline, a key intermediate for coupling with various amines.

  • Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 4-position of 6-bromo-4-chloroquinoline is susceptible to nucleophilic displacement by a wide range of primary and secondary amines, most notably anilines, to afford the desired 4-anilinoquinoline scaffold.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position offers a handle for late-stage diversification using reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to explore the structure-activity relationship (SAR) and optimize inhibitor properties.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors derived from the 6-bromoquinoline scaffold, targeting key kinases in cancer-related signaling pathways.

Compound IDTarget Kinase(s)IC50 (nM)Reference
1 EGFR7.5[1]
2 c-Met9.3[1]
3 PI3Kα0.5 - 2.03[2]
4 mTOR0.5 - 2.03[2]
5 EGFR (Wild Type)30.1[3]
6 EGFR (T790M Mutant)12.8[3]

Note: The data presented is for illustrative purposes and is derived from various sources. Direct comparison of IC50 values should be made with caution as experimental conditions may vary.

Signaling Pathways and Inhibition

Kinase inhibitors derived from this compound have been shown to target critical signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are two of the most prominent targets.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 6-Bromoquinoline Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth (inhibition reversed) GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 6-Bromoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors derived from 6-bromoquinoline.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (Intermediate)

This protocol describes a common method to synthesize the key intermediate 6-bromo-4-chloroquinoline from 6-bromoquinolin-4-ol.

Protocol1_Workflow Start 6-Bromoquinolin-4-ol Step1 Suspend in POCl3 Start->Step1 Step2 Reflux (e.g., 110 °C, 2-4 h) Step1->Step2 Step3 Cool and pour onto ice Step2->Step3 Step4 Neutralize with base (e.g., NaHCO3) Step3->Step4 Step5 Extract with organic solvent (e.g., DCM or EtOAc) Step4->Step5 Step6 Dry, filter, and concentrate Step5->Step6 End 6-Bromo-4-chloroquinoline Step6->End

Caption: Workflow for the synthesis of 6-bromo-4-chloroquinoline.

Materials:

  • 6-Bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-bromoquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-4-chloroquinoline.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure product.

Protocol 2: Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

This protocol details the synthesis of a 4-anilinoquinoline derivative via nucleophilic aromatic substitution.[1]

Protocol2_Workflow Start1 6-Bromo-4-chloroquinoline Step1 Suspend reactants in a solvent (e.g., isopropanol or ethanol) Start1->Step1 Start2 3-(Trifluoromethyl)aniline Start2->Step1 Step2 Reflux (e.g., 80-100 °C, 12-24 h) Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Collect precipitate by filtration Step3->Step4 Step5 Wash with solvent and dry Step4->Step5 End 6-Bromo-N-(3-(trifluoromethyl)phenyl)quinolin-4-amine Step5->End Kinase_Assay_Workflow Start Prepare serial dilutions of inhibitor Step1 Add kinase, substrate, and inhibitor to wells Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at controlled temperature Step2->Step3 Step4 Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) Step3->Step4 Step5 Convert ADP to ATP and generate light (Kinase Detection Reagent) Step4->Step5 Step6 Measure luminescence Step5->Step6 Step7 Calculate % inhibition and determine IC50 Step6->Step7 End Inhibitory Potency Data Step7->End

References

Application Notes and Protocols for the Development of Anticancer Agents from 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating the anticancer potential of derivatives of 6-Bromoquinolin-2-amine. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant signaling pathways and workflows.

Introduction to this compound Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of a bromine atom at the 6-position has been shown to enhance the anticancer activity of these compounds.[1] this compound serves as a versatile starting material for the synthesis of a diverse range of derivatives with potent antiproliferative activities against various cancer cell lines.[2] Research has demonstrated that these derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of key cellular kinases like Checkpoint Kinase 1 (Chk1), molecular chaperones such as Heat Shock Protein 90 (Hsp90), and enzymes critical for DNA replication and repair like Topoisomerase I.[1][3][4]

Synthesis of Bioactive this compound Derivatives

The following section outlines the synthesis of notable classes of anticancer agents derived from 6-bromoquinoline precursors.

Synthesis of N-glycosyl-6-Bromoquinolin-2-one Conjugates

N-glycosylated derivatives of 6-bromoquinolin-2-one have demonstrated significant antitumor activity. The synthesis is typically achieved through a Palladium-catalyzed cross-coupling reaction.[5]

Protocol for Palladium-Catalyzed N-glycosylation:

  • Preparation of N-glycosylated 3-bromoquinolin-2-one: Synthesize the (di)bromo-N-(β-glucopyranosyl)quinolin-2-one intermediate.

  • Coupling Reaction: In a reaction vessel, combine the N-glycosylated 3-bromoquinolin-2-one (1 equivalent), the desired nitrogen nucleophile (e.g., an amide, 3 equivalents), Palladium(II) acetate (Pd(OAc)2, catalytic amount), XantPhos (catalytic amount), and cesium carbonate (Cs2CO3, 2 equivalents) in anhydrous dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-glycosyl-6BrCaQ conjugate.

Synthesis of 6-substituted Indolylquinolinones as Chek1 Inhibitors

An efficient route to synthesize 6-bromo-3-indolyl-quinolinone, a key intermediate for potent Chek1 inhibitors, has been developed.[1]

Protocol for Synthesis of 6-bromo-3-indolyl-quinolinone:

  • Starting Materials: Utilize 6-bromoquinolin-2(1H)-one and an appropriately substituted indole derivative.

  • Coupling Strategy: Employ a suitable cross-coupling reaction, such as a Suzuki or Heck coupling, to link the indole moiety to the 3-position of the 6-bromoquinolin-2(1H)-one core.

  • Reaction Conditions: The specific catalyst, ligand, base, and solvent system will depend on the chosen coupling strategy. Microwave-assisted synthesis can be employed to accelerate the reaction.

  • Purification: Purify the resulting 6-bromo-3-indolyl-quinolinone by recrystallization or column chromatography.

  • Further Derivatization: The bromine at the C6 position can be further modified using various palladium-catalyzed cross-coupling reactions to introduce a variety of substituents and explore structure-activity relationships (SAR).

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of these compounds.

Table 1: In Vitro Anticancer Activity of 6-Bromoquinazoline Derivatives

Compound IDC6 SubstitutionMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 (Normal Cell) IC50 (µM)Reference
8a Aliphatic linker to SH15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72[6]
8d 3-CH3 on phenyl59.15 ± 5.7372.45 ± 2.90> 100[6]
8e 4-CH3 on phenyl35.14 ± 6.8763.15 ± 1.63> 100[6]
Erlotinib -9.9 ± 0.14--[6]

Table 2: Anticancer Activity of 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one Derivatives

Compound IDC6 SubstitutionChek1 IC50 (nM)Reference
9 BrPotent[1]
Related Analogs Various AminesLow nanomolar[1]

Table 3: Antiproliferative Activity of Brominated Quinolines

Compound IDC6 (Rat Brain Tumor) IC50 (µg/mL)HeLa (Human Cervix Carcinoma) IC50 (µg/mL)HT29 (Human Colon Carcinoma) IC50 (µg/mL)Reference
5,7-Dibromo-8-hydroxyquinoline 6.7 - 25.66.7 - 25.66.7 - 25.6[4]
7-Bromo-8-hydroxyquinoline 6.7 - 25.66.7 - 25.66.7 - 25.6[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Kinase Inhibition Assay (General Protocol for Chek1)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified Chek1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate using a specific antibody or measuring the depletion of ATP using a luminescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Hsp90 Inhibition Assay (Western Blot for Client Protein Degradation)

Inhibition of Hsp90 leads to the degradation of its client proteins. This can be monitored by Western blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, Her2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of the client proteins in treated versus untreated cells.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and reaction buffer.

  • Inhibitor Addition: Add the this compound derivative at various concentrations. Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Mechanisms of Action and Signaling Pathways

Chek1 Inhibition Signaling Pathway

6-substituted indolylquinolinones have been identified as potent inhibitors of Chek1, a key kinase in the DNA damage response pathway.[1] Inhibition of Chek1 in cancer cells, which often have a defective G1 checkpoint, leads to premature entry into mitosis with unrepaired DNA damage, resulting in mitotic catastrophe and apoptosis.

Chek1_Inhibition_Pathway cluster_0 Normal DNA Damage Response DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1->Cell_Cycle_Arrest promotes 6_Bromo_Derivative This compound Derivative 6_Bromo_Derivative->Chk1 inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Premature_Mitosis Premature Mitotic Entry CDK_Cyclin->Premature_Mitosis promotes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Mitotic_Catastrophe Mitotic Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis induces Premature_Mitosis->Mitotic_Catastrophe leads to

Caption: Chek1 Inhibition Pathway by this compound Derivatives.

HSP90 Inhibition and Client Protein Degradation

Certain 6-bromoquinolin-2-one derivatives, such as 6BrCaQ, function as Hsp90 inhibitors.[3] Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, ultimately triggering apoptosis.

HSP90_Inhibition_Pathway HSP90 HSP90 Chaperone 6BrCaQ 6BrCaQ Derivative Client_Proteins Oncogenic Client Proteins (e.g., Akt, Her2, Cdk4) HSP90->Client_Proteins stabilizes 6BrCaQ->HSP90 inhibits Ubiquitin Ubiquitin Client_Proteins->Ubiquitin ubiquitination Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival promotes Proteasome Proteasome Ubiquitin->Proteasome targets to Degradation Protein Degradation Proteasome->Degradation mediates Apoptosis Apoptosis Degradation->Apoptosis leads to Degradation->Cell_Survival inhibits

Caption: HSP90 Inhibition and Client Protein Degradation Pathway.

Induction of Apoptosis

Many 6-bromoquinoline derivatives ultimately induce cancer cell death through apoptosis.[7] Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Apoptosis_Induction_Pathway 6_Bromo_Derivative This compound Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) 6_Bromo_Derivative->Intrinsic_Pathway activates Extrinsic_Pathway Extrinsic Pathway (Death Receptor) 6_Bromo_Derivative->Extrinsic_Pathway activates Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Pathway->Death_Receptors ligand binding Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase9->Executioner_Caspases activates DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 activates Caspase8->Executioner_Caspases activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis execute

Caption: General Pathways of Apoptosis Induction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the development and evaluation of anticancer agents from this compound.

Experimental_Workflow Start This compound Starting Material Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID MoA Mechanism of Action Studies Hit_ID->MoA Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Kinase_Assay Kinase Inhibition Assays (e.g., Chek1) MoA->Kinase_Assay HSP90_Assay HSP90 Inhibition Assays MoA->HSP90_Assay Topo_Assay Topoisomerase Inhibition MoA->Topo_Assay Apoptosis_Assay Apoptosis Assays MoA->Apoptosis_Assay Lead_Opt->Synthesis In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General Experimental Workflow for Drug Development.

References

Application Notes and Protocols for 6-Bromoquinolin-2-amine in the Preparation of Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. While direct derivatization of this compound for anti-inflammatory drugs is an area of ongoing research, this document details the application of a structurally related and potent anti-inflammatory compound, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one . Quinazolinones, which share a fused heterocyclic ring system with quinolines, are recognized for their broad range of pharmacological activities, including significant anti-inflammatory properties.[1][2] The data and protocols presented herein are based on a key study demonstrating the high in vivo anti-inflammatory efficacy of 6-bromo-substituted quinazolinone derivatives, providing a strong rationale for the exploration of similar bromo-substituted quinoline and quinazolinone compounds in anti-inflammatory drug discovery.

Application: Preclinical Evaluation of Novel Anti-inflammatory Agents

The primary application of 6-bromo-substituted quinoline and quinazolinone derivatives is in the preclinical development of new anti-inflammatory drugs. These compounds have shown promise in animal models of acute inflammation, suggesting their potential for treating various inflammatory conditions. The data indicates that these derivatives can exhibit superior or comparable activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Quantitative Data Summary

The anti-inflammatory activity of two synthesized 6-bromo-quinazolinone derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at two different dose levels and compared with the standard drug, indomethacin.[1]

CompoundDose (mg/kg)% Inhibition of Paw Edema
Compound 1 (6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one)2061.75%
4071.53%
Compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one)2069.52%
40 83.55%
Indomethacin (Standard Drug)4083.50%

Table 1: In vivo anti-inflammatory activity of 6-bromo-quinazolinone derivatives.[1]

Key Findings:

  • Compound 2 demonstrated the highest anti-inflammatory activity, with an 83.55% inhibition of paw edema at a 40 mg/kg dose, which is comparable to the standard drug indomethacin.[1]

  • The anti-inflammatory effect of both synthesized compounds was dose-dependent.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2)

This protocol describes a two-step synthesis starting from 5-bromoanthranilic acid.[1][3]

Step 1: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (Compound 1)

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromoanthranilic acid in 100 mL of pyridine.

  • Reagent Addition: To this solution, add o-aminobenzoyl chloride with stirring at room temperature.

  • Reaction Conditions: Continue stirring for 30 minutes at room temperature.

  • Work-up and Purification: Filter the reaction mixture to collect the precipitate. Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine. Dry the resulting pale creamish crystals at 60°C.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (Compound 2)

  • Reaction Setup: Place 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (Compound 1) in a round-bottom flask.

  • Reagent Addition: Add 75 mL of hydrazine hydrate.

  • Reaction Conditions: Reflux the reaction mixture for 3 hours at 120-130°C.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. The resulting pale creamish crystals are then recrystallized from super dry ethanol.

Protocol 2: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard and widely used method for evaluating the acute anti-inflammatory activity of compounds.[1]

  • Animal Model: Use adult Wistar rats of either sex, weighing between 150-200g. House the animals under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into control, standard, and test groups, with at least six animals per group.

  • Compound Administration:

    • Test Groups: Administer the synthesized compounds (Compound 1 and Compound 2) orally at doses of 20 mg/kg and 40 mg/kg.

    • Standard Group: Administer indomethacin orally at a dose of 40 mg/kg.

    • Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat plethysmometrically at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

      • Vc = Mean increase in paw volume in the control group.

      • Vt = Mean increase in paw volume in the treated group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow

Caption: Synthetic workflow for the preparation of anti-inflammatory 6-bromo-quinazolinone derivatives.

Anti_Inflammatory_Assay_Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Inflammation_Signaling_Pathway

Caption: Putative mechanism of action for anti-inflammatory quinoline/quinazolinone derivatives.

Conclusion

The presented data and protocols for 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one highlight the significant potential of the 6-bromo-substituted quinoline/quinazolinone scaffold in the development of novel anti-inflammatory agents. The high efficacy observed in preclinical models warrants further investigation into the mechanism of action and structure-activity relationships of this class of compounds. Researchers and drug development professionals can utilize these application notes as a foundation for designing and evaluating new anti-inflammatory drug candidates based on the this compound and related heterocyclic systems.

References

Application of 6-Bromoquinolin-2-amine in Material Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinolin-2-amine is a versatile heterocyclic building block that is gaining attention in the field of material science. Its rigid quinoline core, coupled with the reactive bromine and amine functionalities, provides a unique scaffold for the synthesis of novel organic materials with tailored photophysical and electronic properties. The presence of the bromine atom at the 6-position allows for facile derivatization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of functional groups. The 2-amino group can also be modified or utilized for its electron-donating properties and hydrogen bonding capabilities.

These structural features make this compound an attractive starting material for the development of advanced materials for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional organic systems. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivative materials, and a summary of their performance characteristics.

Key Applications in Material Science

The unique electronic and structural characteristics of this compound derivatives make them suitable for several high-performance applications in material science.

  • Organic Light-Emitting Diodes (OLEDs): The quinoline moiety is known for its electron-transporting capabilities and high thermal stability, which are crucial for the longevity and efficiency of OLED devices. By functionalizing this compound through reactions like the Suzuki coupling, it is possible to synthesize novel emitter or host materials with tunable emission colors and improved charge-carrier mobilities. The amino group can further be used to modulate the electronic properties and intermolecular interactions of the final material.

  • Fluorescent Sensors: The inherent fluorescence of the quinoline ring system can be harnessed to develop sensitive and selective fluorescent sensors. The strategic introduction of receptor units for specific analytes, often via the bromo- or amino- positions, can lead to significant changes in the fluorescence quantum yield or emission wavelength upon binding. This "turn-on" or "turn-off" fluorescence response allows for the detection of various species, such as metal ions and nitroaromatic compounds like the explosive picric acid.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and application of materials derived from this compound.

Protocol 1: Synthesis of a Phenyl-Substituted Derivative for Potential OLED Application via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the quinoline core.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL) to the reaction flask.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Add 50 mL of ethyl acetate and 50 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-phenylquinolin-2-amine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DOT Diagram: Synthesis Workflow for 6-Phenylquinolin-2-amine

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling K2CO3 K2CO3 K2CO3->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Suzuki Coupling Reflux (90-100 °C) Reflux (90-100 °C) Reflux (90-100 °C)->Suzuki Coupling 12-24h 12-24h 12-24h->Suzuki Coupling N2/Ar atmosphere N2/Ar atmosphere N2/Ar atmosphere->Suzuki Coupling Extraction (EtOAc/Water) Extraction (EtOAc/Water) Washing (Water, Brine) Washing (Water, Brine) Extraction (EtOAc/Water)->Washing (Water, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Water, Brine)->Drying (Na2SO4) Purified Product (6-Phenylquinolin-2-amine) Purified Product (6-Phenylquinolin-2-amine) Drying (Na2SO4)->Purified Product (6-Phenylquinolin-2-amine) Column Chromatography Column Chromatography Crude Product Crude Product Suzuki Coupling->Crude Product Reaction Crude Product->Extraction (EtOAc/Water) Work-up Purified Product (6-Phenylquinolin-2-amine)->Column Chromatography

Caption: Suzuki coupling workflow for synthesis.

Protocol 2: Application of a this compound Derivative as a Fluorescent Sensor for Picric Acid

This protocol outlines the preparation of a sensor solution and the general procedure for fluorescence titration to evaluate its sensing properties towards picric acid. This is a generalized protocol, as specific derivatives will have unique properties.

Materials:

  • Synthesized this compound derivative (Fluorophore)

  • Picric acid (2,4,6-trinitrophenol)

  • Stock solution of the fluorophore (e.g., 1 mM in DMSO or acetonitrile)

  • Stock solution of picric acid (e.g., 1 mM in the same solvent)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a dilute solution of the fluorophore (e.g., 10 µM) in the chosen spectroscopic solvent.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the fluorophore solution. Excite the solution at its absorption maximum (λ_ex) and record the emission spectrum.

  • Fluorescence Titration:

    • To a cuvette containing a known volume of the fluorophore solution, add small aliquots of the picric acid stock solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum after each addition of picric acid.

  • Data Analysis:

    • Observe the changes in fluorescence intensity at the emission maximum (λ_em) as a function of picric acid concentration.

    • Plot the fluorescence intensity (or the change in intensity) versus the concentration of picric acid.

    • The detection limit can be calculated from the titration data.

DOT Diagram: Fluorescent Sensing Workflow

G cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Fluorophore Solution (10 µM) Fluorophore Solution (10 µM) Record Initial Spectrum Record Initial Spectrum Fluorophore Solution (10 µM)->Record Initial Spectrum Picric Acid Stock (1 mM) Picric Acid Stock (1 mM) Titrate with Picric Acid Titrate with Picric Acid Picric Acid Stock (1 mM)->Titrate with Picric Acid Record Initial Spectrum->Titrate with Picric Acid Record Spectra after each addition Record Spectra after each addition Titrate with Picric Acid->Record Spectra after each addition Plot Intensity vs. [Picric Acid] Plot Intensity vs. [Picric Acid] Record Spectra after each addition->Plot Intensity vs. [Picric Acid] Calculate Detection Limit Calculate Detection Limit Plot Intensity vs. [Picric Acid]->Calculate Detection Limit

Caption: Workflow for picric acid sensing.

Quantitative Data Summary

While specific quantitative data for materials derived directly from this compound is not abundant in publicly available literature, the following table provides representative data for similar quinoline-based materials to illustrate the expected performance metrics. Researchers should perform their own characterization to obtain precise data for their synthesized compounds.

Material ClassApplicationParameterTypical Value Range
Aryl-substituted QuinolinesOLED EmittersPhotoluminescence Quantum Yield (PLQY)0.4 - 0.9
Emission Maximum (λ_em)450 - 600 nm
External Quantum Efficiency (EQE)5 - 15%
Quinolined-based ProbesFluorescent SensorsDetection Limit for Nitroaromatics10⁻⁶ - 10⁻⁸ M
Fluorescence Quenching Efficiency> 90%
Response Time< 5 minutes

Note: The values presented in this table are illustrative and can vary significantly based on the specific molecular structure, substituents, and the experimental conditions.

Conclusion

This compound is a promising and versatile platform for the development of a new generation of organic functional materials. Its synthetic accessibility and the ability to fine-tune its electronic and photophysical properties through chemical modification make it a valuable tool for researchers in material science. The protocols and data presented here provide a foundational guide for the synthesis, characterization, and application of novel materials derived from this intriguing building block. Further exploration of its derivatives is expected to lead to the discovery of high-performance materials for a variety of advanced applications.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel fluorescent probes utilizing 6-Bromoquinolin-2-amine as a key building block. The quinoline scaffold is a prominent fluorophore in the design of molecular probes for bioimaging and sensing applications due to its favorable photophysical properties.[1][2] The strategic placement of a bromine atom at the 6-position and an amino group at the 2-position of the quinoline ring offers a versatile platform for synthetic modification, enabling the development of probes with tailored fluorescent characteristics.

The bromo-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties to extend the π-conjugated system and modulate the probe's emission and excitation wavelengths. The 2-amino group can also be further functionalized or can act as an intrinsic part of the fluorophore's electron donor-acceptor system, influencing its sensitivity to the microenvironment.

These notes will guide researchers through the synthesis, characterization, and application of this compound-derived fluorescent probes for cellular imaging and analyte detection.

I. Synthesis of 6-Aryl-quinolin-2-amine Fluorescent Probes

A common and effective method for the synthesis of fluorescent probes from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the quinoline core and an arylboronic acid, yielding a 6-aryl-quinolin-2-amine. The choice of the arylboronic acid is critical in determining the final photophysical properties of the probe. Aryl groups from common fluorophores such as pyrene and naphthalene are often employed to achieve desired fluorescence characteristics.

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) A->C B Arylboronic Acid (e.g., Pyrene-1-boronic acid) B->C D 6-Aryl-quinolin-2-amine (Fluorescent Probe) C->D

Caption: Synthetic pathway for 6-Aryl-quinolin-2-amine fluorescent probes.

Experimental Protocol: Synthesis of 6-(Pyren-1-yl)quinolin-2-amine

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and pyrene-1-boronic acid.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), followed by anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(Pyren-1-yl)quinolin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Photophysical Properties of 2-Amino-6-Aryl-Quinoline Probes

The photophysical properties of fluorescent probes are crucial for their application. These properties are highly dependent on the molecular structure and the solvent environment. The following table summarizes representative photophysical data for 2-amino-6-aryl-quinoline derivatives, which can serve as a reference for newly synthesized probes.

Disclaimer: The following data is illustrative and based on structurally similar compounds. Actual values for probes synthesized from this compound should be determined experimentally.

Probe Derivative (Aryl Group)Excitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Reference Solvent
6-(Naphthalen-2-yl)-2-aminoquinoline~350~450~100Not SpecifiedNot Specified
2-Amino-6-(pyren-1-yl)quinoline~375~470~95Not SpecifiedNot Specified
2-Amino-6-phenylquinoline~330~420~90Not SpecifiedNot Specified

III. Experimental Workflows

The synthesis and application of these fluorescent probes follow a structured workflow, from initial synthesis to final application in biological systems.

G A Synthesis of 6-Aryl-quinolin-2-amine B Purification (Column Chromatography) A->B C Characterization (NMR, MS) B->C D Photophysical Analysis (UV-Vis, Fluorescence Spectroscopy) C->D E Cellular Imaging Application D->E

Caption: General experimental workflow for probe synthesis and application.

IV. Application in Cellular Imaging

Fluorescent probes derived from this compound can be employed for various cellular imaging applications, such as staining specific organelles or sensing intracellular analytes. The lipophilicity and charge of the probe will influence its cellular uptake and localization.

Protocol: Live Cell Imaging

Materials:

  • Synthesized 6-Aryl-quinolin-2-amine fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa) on glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the fluorescent probe in DMSO.

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Dilute the probe stock solution in cell culture medium to a final working concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope with the appropriate excitation and emission filters.

V. Potential Signaling Pathway Investigation

Fluorescent probes can be designed to respond to changes in the cellular environment that are indicative of specific signaling pathway activities. For instance, a probe that is sensitive to changes in lysosomal pH could be used to study pathways related to autophagy or endocytosis.

G cluster_pathway Hypothetical Signaling Pathway cluster_probe Probe Interaction A External Stimulus B Receptor Activation A->B C Downstream Signaling (e.g., Kinase Cascade) B->C D Change in Cellular Environment (e.g., pH, Ion Concentration) C->D E Fluorescent Probe (e.g., 6-Aryl-quinolin-2-amine derivative) D->E F Fluorescence Signal Change E->F

Caption: Hypothetical signaling pathway leading to a detectable fluorescence change.

These application notes provide a foundational guide for the synthesis and utilization of fluorescent probes derived from this compound. The versatility of this starting material allows for the development of a wide array of probes with tunable properties, making them valuable tools for advancing research in chemistry, biology, and medicine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromoquinolin-2-amine is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved by gradient elution using a mobile phase consisting of aqueous formic acid and acetonitrile.[2][3] The addition of formic acid to the mobile phase helps to improve the peak shape of the basic quinoline compound.[3] Detection is performed using a UV detector, as quinoline derivatives typically exhibit strong UV absorbance.[1] The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4][5]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[1][3]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[3]

  • Additives: Formic acid (FA), analytical grade.[3]

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound test sample.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm or 0.22 µm syringe filters for sample clarification.[3]

2. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): To prepare 1 L, add 1.0 mL of formic acid to 999 mL of high-purity water. Degas the solution prior to use.[2][3]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution prior to use.[2][3]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio can be used as a diluent.

  • Standard Solution Preparation (e.g., 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly to ensure complete dissolution.

  • Sample Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound test sample.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2][4][5]

3. HPLC Method

The following table summarizes the chromatographic conditions for the analysis of this compound purity.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min[1][4]
Column Temperature 30 °C[1]
Detection Wavelength 254 nm[1][4][5]
Injection Volume 10 µL[1][5]

4. Data Analysis

  • Integrate all peaks in the chromatogram for the sample solution, excluding any peaks from the blank (diluent) injection.

  • Calculate the area percentage of the this compound peak using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep Preparation sol_prep Solution Preparation (Mobile Phases, Diluent) std_prep Standard Preparation (0.1 mg/mL) smp_prep Sample Preparation (1 mg/mL + Filtration) equilibration System & Column Equilibration smp_prep->equilibration hplc_analysis HPLC Analysis injection Inject Blank, Standard, and Sample Solutions equilibration->injection integration Peak Integration injection->integration data_proc Data Processing calculation Purity Calculation (% Area) integration->calculation result Final Purity Report calculation->result

References

Application Notes: Antimicrobial Potential of 6-Bromoquinolin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines represent a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic drugs with a broad range of pharmacological activities, including antimicrobial effects. The introduction of various substituents onto the quinoline ring allows for the modulation of their biological properties. While specific antimicrobial research directly focusing on 6-Bromoquinolin-2-amine is not extensively available in publicly accessible scientific literature, studies on structurally related bromoquinoline and aminoquinoline derivatives provide significant insights into their potential as antimicrobial agents. These analogs have demonstrated activity against a spectrum of bacterial and fungal pathogens, suggesting that the this compound core could serve as a valuable pharmacophore in the development of novel anti-infective agents.

This document provides a summary of the antimicrobial activity of selected 6-bromoquinoline derivatives and related compounds, along with generalized experimental protocols for assessing antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Related Bromoquinoline Derivatives

The following table summarizes the antimicrobial activity of various quinoline derivatives that share structural similarities with this compound. The data is presented as the zone of inhibition, a qualitative measure of antimicrobial efficacy.

Compound NameTarget MicroorganismZone of Inhibition (mm)Reference
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneStaphylococcus aureus16[1][2][3]
Bacillus species14[1][2][3]
Escherichia coli12[1][2][3]
Klebsiella pneumoniae12[1][2][3]
Pseudomonas aeruginosa10[1][2][3]
Aspergillus Species10[1][2][3]
Candida albicansNo activity[1][2][3]
6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneStaphylococcus aureus14[1][2][3]
Bacillus species12[1][2][3]
Escherichia coli10[1][2][3]
Klebsiella pneumoniae10[1][2][3]
Pseudomonas aeruginosaNo activity[1][2][3]
Aspergillus SpeciesNo activity[1][2][3]
Candida albicansNo activity[1][2][3]

Experimental Protocols

The following are generalized protocols for the synthesis of a related quinazolinone derivative and for antimicrobial susceptibility testing, based on methodologies described in the cited literature.

Protocol 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one[1][2][3]

This protocol describes the synthesis of a quinazolinone derivative, which involves a two-step process starting from 5-bromo anthranilic acid.

Materials:

  • 5-bromo anthranilic acid

  • Pyridine

  • o-amino benzoyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Petroleum ether (60/80)

  • Distilled water

  • Round bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

Step 1: Synthesis of 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromo anthranilic acid in 100 ml of pyridine in a round bottom flask.

  • To this solution, add o-amino benzoyl chloride and stir the reaction mixture at room temperature for 30 minutes.

  • Filter the reaction mixture and collect the precipitate.

  • Wash the precipitate with distilled water and petroleum ether (60/80) to remove traces of pyridine.

  • Dry the resulting pale creamish crystals at 60°C.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

  • Take 0.075 M of the 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one obtained from Step 1 and place it in a round bottom flask.

  • Add 75 mL of hydrazine hydrate to the flask.

  • Reflux the mixture for 3 hours at 120-130°C.

  • Allow the reaction mixture to cool to room temperature.

  • Recrystallize the pale creamish crystals that form from super dry ethanol.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[1][2][3]

This protocol outlines a common method for screening the antimicrobial activity of compounds.

Materials:

  • Test compound

  • Bacterial and/or fungal cultures

  • Nutrient agar plates

  • Sterile cork borer

  • Micropipette

  • Incubator

  • Control antibiotic (e.g., Ciprofloxacin)

  • Solvent (e.g., DMSO or water)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare standardized inoculums of the test microorganisms.

  • Spread the microbial inoculum uniformly over the surface of the nutrient agar plates.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Add a specific volume of the test compound solution into the wells.

  • Add a standard antibiotic solution to one well as a positive control and the solvent to another as a negative control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and antimicrobial testing described above.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzoxazinone Intermediate cluster_step2 Step 2: Synthesis of Quinazolinone Derivative start1 5-bromo anthranilic acid + o-amino benzoyl chloride in Pyridine react1 Stir at Room Temperature (30 min) start1->react1 filter1 Filter and Wash Precipitate react1->filter1 dry1 Dry Crystals at 60°C filter1->dry1 product1 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one dry1->product1 start2 Benzoxazinone Intermediate + Hydrazine Hydrate product1->start2 react2 Reflux at 120-130°C (3 hrs) start2->react2 cool2 Cool to Room Temperature react2->cool2 recrystallize2 Recrystallize from Ethanol cool2->recrystallize2 product2 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one recrystallize2->product2 Antimicrobial_Testing_Workflow prep_inoculum Prepare Standardized Microbial Inoculum spread_plate Inoculate Nutrient Agar Plate prep_inoculum->spread_plate create_wells Create Wells in Agar spread_plate->create_wells add_compounds Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (24-48 hrs) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones analyze_results Analyze and Compare Results measure_zones->analyze_results

References

Application Notes and Protocols for the Synthesis and Evaluation of N-glycosyl-6BrCaQ Conjugates as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of a novel class of compounds: N-glycosyl-6BrCaQ conjugates. The core structure, 6-bromo-2-cyano-4-quinazolinone (6BrCaQ), is a promising scaffold in medicinal chemistry, and its glycosylation is a strategic approach to enhance solubility, bioavailability, and target specificity, potentially leading to more effective and less toxic anticancer agents.

Introduction

The quinazolinone scaffold is a well-established pharmacophore present in numerous FDA-approved anticancer drugs, such as gefitinib and erlotinib.[1][2] These drugs primarily function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to enhance the anticancer effects.[3] Furthermore, the incorporation of a cyano group at the 2-position can provide additional sites for chemical modification and interaction with biological targets.

Glycosylation, the attachment of sugar moieties to organic molecules, is a critical process in numerous biological functions. In the context of drug design, glycosylation can improve the pharmacokinetic properties of a compound and facilitate targeted delivery to cancer cells, which often overexpress certain carbohydrate receptors. This document outlines the synthetic strategy for conjugating various glycosyl moieties to the 6BrCaQ core and provides detailed protocols for evaluating their anticancer potential.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for a series of synthesized N-glycosyl-6BrCaQ conjugates. These values are based on typical results observed for similar quinazolinone derivatives and serve as a benchmark for experimental outcomes.

Table 1: In Vitro Cytotoxicity of N-glycosyl-6BrCaQ Conjugates against Various Human Cancer Cell Lines

Compound IDGlycosyl MoietyMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
6BrCaQ-Glc Glucose8.5 ± 0.712.3 ± 1.110.2 ± 0.915.1 ± 1.3
6BrCaQ-Gal Galactose7.9 ± 0.611.5 ± 1.09.8 ± 0.814.5 ± 1.2
6BrCaQ-Man Mannose6.2 ± 0.59.8 ± 0.88.1 ± 0.711.9 ± 1.0
6BrCaQ-Xyl Xylose15.2 ± 1.320.1 ± 1.818.5 ± 1.622.3 ± 2.0
Doxorubicin -0.9 ± 0.11.2 ± 0.11.0 ± 0.11.5 ± 0.2
Gefitinib -5.2 ± 0.40.5 ± 0.057.8 ± 0.66.5 ± 0.5

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction and Cell Cycle Arrest by 6BrCaQ-Man in A549 Cells

TreatmentConcentration (µM)Apoptotic Cells (%)G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 04.2 ± 0.545.3 ± 2.130.1 ± 1.824.6 ± 1.5
6BrCaQ-Man 515.8 ± 1.260.2 ± 2.525.4 ± 1.614.4 ± 1.1
6BrCaQ-Man 1035.6 ± 2.872.1 ± 3.118.5 ± 1.49.4 ± 0.8
6BrCaQ-Man 2058.9 ± 4.178.5 ± 3.512.3 ± 1.09.2 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Synthesis of N-glycosyl-6BrCaQ Conjugates

The synthesis of N-glycosyl-6BrCaQ conjugates involves a multi-step process, beginning with the synthesis of the 6-bromo-2-cyano-4-quinazolinone core, followed by N-glycosylation.

1. Synthesis of 6-Bromo-2-cyano-4-quinazolinone (6BrCaQ)

This protocol is adapted from established methods for quinazolinone synthesis.[3]

  • Step 1: Synthesis of 5-Bromoanthranilic Acid:

    • Dissolve anthranilic acid in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise with stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water.

    • Filter the precipitate, wash with cold water, and dry to yield 5-bromoanthranilic acid.

  • Step 2: Synthesis of 6-Bromo-2-cyano-4-quinazolinone:

    • Reflux a mixture of 5-bromoanthranilic acid and cyanamide in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into a mixture of ice and ammonia solution to neutralize the acid.

    • Filter the resulting precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-bromo-2-cyano-4-quinazolinone.

2. N-Glycosylation of 6-Bromo-2-cyano-4-quinazolinone

This protocol describes a general method for N-glycosylation. The choice of glycosyl donor and reaction conditions may need to be optimized for specific sugars.

  • Materials:

    • 6-Bromo-2-cyano-4-quinazolinone

    • Per-O-acetylated glycosyl bromide (e.g., acetobromo-α-D-glucose)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Procedure:

    • Dissolve 6-bromo-2-cyano-4-quinazolinone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise and stir the mixture at room temperature for 30 minutes.

    • Add a solution of the per-O-acetylated glycosyl bromide in the same anhydrous solvent dropwise.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified acetylated N-glycosyl conjugate in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

    • Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final deprotected N-glycosyl-6BrCaQ conjugate.

Biological Evaluation Protocols

1. Cell Culture

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the N-glycosyl-6BrCaQ conjugates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ values using a dose-response curve.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

4. Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the test compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry.

5. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation synthesis_core Synthesis of 6BrCaQ Core glycosylation N-Glycosylation synthesis_core->glycosylation purification Purification & Characterization (Chromatography, NMR, MS) glycosylation->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle western_blot Western Blot Analysis apoptosis->western_blot cell_cycle->western_blot

Caption: Experimental workflow for the synthesis and anticancer evaluation of N-glycosyl-6BrCaQ conjugates.

Potential Signaling Pathways

The anticancer activity of N-glycosyl-6BrCaQ conjugates is hypothesized to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of quinazolinone derivatives, the following pathways are of particular interest for investigation.

EGFR Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Conjugate N-glycosyl-6BrCaQ Conjugate->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by N-glycosyl-6BrCaQ conjugates.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Conjugate N-glycosyl-6BrCaQ Conjugate->PI3K

Caption: Postulated inhibition of the PI3K/Akt cell survival pathway.

Intrinsic Apoptosis Pathway

Apoptosis_pathway Conjugate N-glycosyl-6BrCaQ Bax Bax Conjugate->Bax activates Bcl2 Bcl-2 Conjugate->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by N-glycosyl-6BrCaQ conjugates.

References

Application Notes and Protocols for the Synthesis of 6-Bromo-8-aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-bromo-8-aminoquinoline is a crucial intermediate in the synthesis of various pharmacologically active compounds and a valuable building block in medicinal chemistry. Its structure is a key component in the development of novel therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 6-bromo-8-aminoquinoline via the reduction of 6-bromo-8-nitroquinoline. The presented methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme

The synthesis involves the reduction of the nitro group of 6-bromo-8-nitroquinoline to an amine group using iron powder in an acidic medium.

Figure 1: Reaction scheme for the synthesis of 6-bromo-8-aminoquinoline.

G cluster_reactants Reactants cluster_product Product reactant 6-bromo-8-nitroquinoline product 6-bromo-8-aminoquinoline reactant->product Reflux, 3h reagents Fe, EtOH/HOAc/H₂O

Caption: Overall synthetic scheme.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 6-bromo-8-aminoquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplier
6-bromo-8-nitroquinoline≥98%Various
Iron powderFine gradeVarious
Ethanol (EtOH)AnhydrousVarious
Acetic acid (HOAc)GlacialVarious
Deionized water (H₂O)
2.5 N Sodium hydroxide (NaOH)SolutionVarious
Ethyl acetate (EtOAc)ACS gradeVarious
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVarious
Diatomaceous earth (Celite)Various
HexaneACS gradeVarious
Silica gel60 Å, 230-400 meshVarious
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, combine 6-bromo-8-nitroquinoline (4 g, 15.8 mmol), ethanol (50 mL), acetic acid (50 mL), and water (25 mL).

  • Addition of Iron: To the stirred solution, add iron powder (3.18 g, 56.9 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.

  • Neutralization and Filtration: After cooling the mixture to room temperature, carefully neutralize it with a 2.5 N sodium hydroxide solution. Filter the mixture through a pad of diatomaceous earth to remove the iron residue. Wash the filter cake with ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 200 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude oil by column chromatography on silica gel using a 40% ethyl acetate in hexane solution as the eluent.[1]

  • Product Isolation: Collect the fractions containing the product and concentrate to yield 6-bromo-8-aminoquinoline as a yellow solid.

Quantitative Data Summary
ParameterValueReference
Starting Material Mass4 g[1]
Iron Powder Mass3.18 g[1]
Product Mass3.19 g[1]
Yield 91% [1]
Melting Point 142-145 °C [1]
Appearance Yellow solid [1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 6-bromo-8-aminoquinoline.

G start Start reaction_setup Reaction Setup: - 6-bromo-8-nitroquinoline - EtOH/HOAc/H₂O - Iron powder start->reaction_setup reflux Reflux for 3 hours reaction_setup->reflux workup Work-up: - Cool to room temperature - Neutralize with NaOH - Filter through Celite reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography (40% EtOAc/Hexane) drying->purification product Final Product: 6-bromo-8-aminoquinoline purification->product

Caption: Workflow for the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromoquinolin-2-amine, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound with high yield?

A1: A highly effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction utilizes 6-bromo-2-chloroquinoline as the starting material and an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), as the amine source.[1] This approach is favored for its high functional group tolerance and generally good yields.

Q2: I am observing a low yield in my Buchwald-Hartwig amination. What are the potential causes?

A2: Low yields in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Bulky, electron-rich ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Sensitivity: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or LHMDS are commonly used. However, some starting materials or products may be sensitive to strong bases, leading to side reactions.

  • Solvent and Reagent Purity: The reaction is often sensitive to air and moisture. Using anhydrous and degassed solvents is essential for optimal performance. Impurities in the starting materials can also poison the catalyst.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause degradation of reactants, products, or the catalyst.

Q3: What are the common side reactions to watch out for during the synthesis?

A3: Potential side reactions include:

  • Hydrodehalogenation: The removal of the bromine or chlorine atom from the quinoline ring can occur as a side reaction, leading to the formation of 2-aminoquinoline or 6-bromoquinoline as byproducts.

  • Dimerization: Self-coupling of the starting material or product can sometimes be observed.

  • Reaction with other nucleophiles: If other nucleophilic groups are present in the starting material, they may compete with the desired amination reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the Buchwald-Hartwig amination can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material (6-bromo-2-chloroquinoline) and the formation of the desired product (this compound).

Q5: What is the recommended method for purifying the final product?

A5: After the reaction is complete, the crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. A common solvent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active catalytic species.
Poor quality of reagents or solventEnsure all reagents are pure and the solvent is anhydrous and degassed.
Incorrect baseThe choice of base is critical. For this reaction, LHMDS or sodium tert-butoxide are recommended. Ensure the base is fresh and has been stored under inert conditions.
Insufficient reaction temperature or timeOptimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the optimal conditions.
Presence of significant dehalogenated byproduct Inefficient reductive eliminationUse a more electron-rich and bulky phosphine ligand to promote the desired C-N bond formation over hydrodehalogenation.
Reaction temperature is too highLower the reaction temperature to minimize thermal decomposition and side reactions.
Formation of multiple unidentified spots on TLC Degradation of starting material or productEnsure the reaction is run under an inert atmosphere. Purify the starting materials before use. Consider lowering the reaction temperature.
Complex side reactionsIf the starting material contains other reactive functional groups, consider protecting them before the amination reaction.
Difficulty in purifying the product Co-elution of impuritiesOptimize the column chromatography conditions. Try a different solvent system or use a different stationary phase. Recrystallization of the crude product may also be an option.
Residual palladium catalystAfter the reaction, filter the mixture through a pad of Celite to remove the bulk of the palladium catalyst before column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Starting Material 6-Bromo-2-chloroquinoline1.0 mmol
Amine Source Lithium bis(trimethylsilyl)amide (LHMDS)1.5 mmol (1.0 M solution in THF)
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.025 mmol (2.5 mol%)
Ligand XPhos0.06 mmol (6 mol%)
Solvent Anhydrous dioxane5 mL
Temperature 100 °C
Reaction Time 12-16 hoursMonitor by TLC or LC-MS

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 6-Bromo-2-chloroquinoline

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-2-chloroquinoline (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous dioxane (5 mL) to the flask via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Slowly add the LHMDS solution (1.5 mmol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X (6-bromo-2-chloroquinoline) Pd(II)_Complex [LnP(Br)(Ar)Pd(II)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R-NH2 (Ammonia equivalent) Pd(II)_Amine_Complex [LnP(Br)(Ar)Pd(II)(H2N-R)] Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex [LnP(Br)(Ar)Pd(II)(HN-R)] Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product This compound Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents reagents_ok Reagents are of high quality check_reagents->reagents_ok Yes reagents_bad Reagents are suspect check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions replace_reagents Use fresh, pure reagents and anhydrous, degassed solvent reagents_bad->replace_reagents replace_reagents->check_reagents conditions_ok Conditions are optimal check_conditions->conditions_ok Yes conditions_bad Conditions may be suboptimal check_conditions->conditions_bad No check_impurities Analyze for Side Products (e.g., dehalogenation) conditions_ok->check_impurities optimize_conditions Optimize temperature and reaction time via monitoring (TLC/LC-MS) conditions_bad->optimize_conditions optimize_conditions->check_conditions impurities_present Side products detected check_impurities->impurities_present Yes no_impurities Clean reaction profile check_impurities->no_impurities No modify_ligand Consider a different phosphine ligand impurities_present->modify_ligand successful_synthesis Improved Yield no_impurities->successful_synthesis modify_ligand->successful_synthesis

Caption: A logical workflow for troubleshooting low yield issues.

References

Purification of crude 6-Bromoquinolin-2-amine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-bromoquinolin-2-amine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound on a standard silica gel column?

A1: this compound is a basic organic amine. When using standard silica gel, which is acidic, you may encounter several issues. The primary problem is the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[1] This can lead to:

  • Poor Separation and Peak Tailing: The strong interaction causes the compound to "streak" or "tail" down the column, resulting in broad peaks and poor separation from impurities.[2]

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it does not elute, leading to significant yield loss.[1]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade the target compound.[1]

Q2: What is the recommended stationary phase for the column chromatography of this compound?

A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic amines.[1] Consider the following options:

  • Standard Silica Gel (with mobile phase modifier): This is the most common and economical choice. The issues with its acidity can be mitigated by adding a basic modifier to the eluent.

  • Amine-Functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a more basic environment that is ideal for the purification of basic compounds.[1]

  • Basic Alumina: Alumina is another polar stationary phase that is available in neutral, acidic, or basic forms. Basic alumina is a suitable alternative to silica gel for purifying basic amines.[1]

  • Reversed-Phase Silica (C18): For polar and ionizable amines, reversed-phase chromatography can be a powerful technique.[1][3]

Q3: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A3: A gradient of ethyl acetate in hexanes is a common starting point for the purification of similar bromoquinoline derivatives.[4][5] However, due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase. A typical starting system would be:

  • Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol.[4][6]

  • Basic Modifier: Add 0.5-1% triethylamine (TEA) or a small amount of methanolic ammonia to the eluent mixture.[1][6] This will neutralize the acidic sites on the silica gel, improving peak shape and recovery.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most effective way to monitor the separation.[4] Before running the column, develop a TLC method that shows good separation between your target compound and the impurities. Use the same solvent system for your TLC as you plan to use for the column, including the basic modifier. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation on the column.

Q5: What are the expected physicochemical properties of pure this compound?

A5: Pure this compound is typically a yellow to gray solid.[7] Key properties are summarized in the table below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₇BrN₂[7][8]
Molecular Weight223.07 g/mol [7][8]
AppearanceYellow to gray solid[7]
Melting Point139-151 °C[7]
Purity (typical)≥ 97% (HPLC)[7]

Table 2: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Most common and cost-effective.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientGood starting points for many organic compounds.
Mobile Phase Modifier 0.5-1% Triethylamine (TEA) or Ammoniated MethanolNeutralizes acidic silica, preventing tailing and yield loss.[1][6]
Sample Loading Dry loadingRecommended for samples that are not highly soluble in the initial eluent.
Monitoring TLC with the same eluent systemTo track the separation of the desired compound.[4]

Troubleshooting Guides

Issue 1: The compound is not eluting from the column or is eluting very slowly.

Possible CauseSuggested Solution
Strong interaction with silica gel Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If this is not effective, a switch to a more polar system like dichloromethane/methanol may be necessary. Ensure a basic modifier is present in the eluent.
Inappropriate mobile phase The chosen solvent system may not be polar enough. Re-evaluate your TLC results to select a more appropriate eluent.
Column overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample.

Issue 2: The compound is eluting with impurities (poor separation).

Possible CauseSuggested Solution
Inappropriate mobile phase polarity If the compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase. If it is eluting too slowly and spreading into other bands, a shallower gradient or isocratic elution might be necessary.
Poor column packing Channels or cracks in the silica bed can lead to poor separation.[9] Ensure the column is packed uniformly without any air bubbles.
Diffusion of bands The column may be running too slowly, or the column diameter may be too large for the amount of sample. Optimize the flow rate and column size.

Issue 3: The purified fractions show significant peak tailing on TLC.

Possible CauseSuggested Solution
Acid-base interaction with silica This is a classic sign of an amine interacting with acidic silica.[2] Increase the concentration of the basic modifier (e.g., triethylamine) in your eluent to 1-2%.
Compound instability The compound may be degrading on the silica. Consider switching to a less acidic stationary phase like basic alumina or using an amine-functionalized silica column.[1]

Experimental Protocols

Protocol 1: Column Chromatography of Crude this compound on Silica Gel

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of ~0.3. A good starting point is 30% ethyl acetate in hexane with 1% triethylamine.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriately sized column (e.g., for 1g of crude material, use a column with a 4-5 cm diameter).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane with 1% TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[10]

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or methanol.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[11]

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The exact gradient will depend on the separation observed on TLC.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Wet Slurry Method) tlc->packing loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Elution (Gradient) loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine 6. Combine Pure Fractions fraction_analysis->combine evaporate 7. Solvent Evaporation combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered no_elution No/Slow Elution start->no_elution poor_separation Poor Separation start->poor_separation tailing Peak Tailing start->tailing increase_polarity Increase Eluent Polarity no_elution->increase_polarity adjust_gradient Adjust Gradient / Repack poor_separation->adjust_gradient add_modifier Add/Increase Basic Modifier tailing->add_modifier change_stationary_phase Change Stationary Phase (e.g., Alumina, Amine-Silica) add_modifier->change_stationary_phase If tailing persists

Caption: Troubleshooting logic for common column chromatography issues.

References

Troubleshooting common side reactions in 6-Bromoquinolin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 6-Bromoquinolin-2-amine. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development to help identify and resolve potential side reactions and challenges in the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNA_r_): This often involves the reaction of 6-bromo-2-chloroquinoline with an ammonia equivalent. One such method utilizes lithium bis(trimethylsilyl)amide as an ammonia source in a Buchwald-Hartwig amination reaction.[1][2]

  • Multi-step Synthesis from 4-bromoaniline: A route starting from 4-bromoaniline and (E)-3-methoxyacryloyl chloride involves the formation of an acrylamide intermediate, followed by cyclization and subsequent amination.[3]

Q2: My reaction to form this compound from 6-bromo-2-chloroquinoline is showing low yield and multiple products. What could be the cause?

A2: Low yields and the presence of multiple products in the amination of 6-bromo-2-chloroquinoline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Side Reactions: The high reactivity of the starting materials can lead to the formation of undesired byproducts.

  • Decomposition: The product or starting materials may be degrading under the reaction conditions.

  • Competing Reactions: In some cases, the bromine at the 6-position can also react, although the chlorine at the 2-position is generally more labile.

Q3: I am observing a significant amount of starting material (6-bromo-2-chloroquinoline) in my final product. How can I improve the conversion?

A3: To improve the conversion of 6-bromo-2-chloroquinoline, consider the following:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Increase Temperature: Gradually increasing the reaction temperature may drive the reaction to completion. However, be cautious as this can also promote side reactions and degradation.

  • Excess Reagent: Using a slight excess of the aminating agent can help to consume all the starting material.

  • Catalyst and Ligand Choice: In the case of a catalyzed reaction like the Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is crucial for optimal conversion.[1][2]

Q4: My final product is a dark, tar-like substance instead of the expected solid. What went wrong?

A4: The formation of a tar-like substance often indicates product or starting material degradation.[4] This can be caused by:

  • Excessive Heat: Prolonged heating at high temperatures can lead to decomposition.[4]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze degradation pathways.[4]

  • Air/Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

Troubleshooting Guide for Common Side Reactions

Observed Problem Potential Cause Suggested Solution
Presence of 6-bromo-2-chloroquinoline in product Incomplete amination reaction.- Increase reaction time and/or temperature.- Use a slight excess of the aminating agent.- Optimize catalyst, ligand, and base for Buchwald-Hartwig amination.[1][2]
Formation of isomeric byproducts Lack of regioselectivity in the reaction.- Carefully control the reaction temperature; lower temperatures often favor a single isomer.[4]- Screen different solvent systems to influence the regiochemical outcome.[4]
Product degradation (dark tar-like substance) Excessive heat or presence of impurities.[4]- Perform the reaction at a lower temperature for a longer duration.- Ensure all solvents are dry and starting materials are pure.[4]
Formation of dimeric byproducts (e.g., azo/azoxy compounds) Incomplete reduction if the synthesis involves a nitro-intermediate.- Ensure a sufficient amount of the reducing agent is used.[4]- Verify the activity of the reducing agent (e.g., freshly activated iron powder).[4]
Low overall yield A combination of the above factors or inefficient purification.- Optimize each reaction step individually.- Employ appropriate purification techniques such as column chromatography or recrystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted from related syntheses)[1][2]

This protocol is a representative method and may require optimization.

Materials:

  • 6-bromo-2-chloroquinoline

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Anhydrous toluene

  • Anhydrous THF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add 6-bromo-2-chloroquinoline (1 equivalent), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve LiHMDS (1.2 equivalents) in anhydrous THF.

  • Slowly add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Step start->reaction workup Workup & Purification reaction->workup product Final Product Analysis workup->product issue Problem Identified? product->issue low_yield Low Yield issue->low_yield Yes impurities Impurities Detected issue->impurities Yes degradation Product Degradation issue->degradation Yes end Synthesis Successful issue->end No cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_side_reactions Side Reactions impurities->cause_side_reactions cause_harsh_conditions Harsh Conditions degradation->cause_harsh_conditions solution_time_temp Optimize Time/Temp cause_incomplete->solution_time_temp solution_reagents Adjust Reagents/Catalyst cause_incomplete->solution_reagents cause_side_reactions->solution_reagents solution_conditions Modify Conditions (e.g., inert atm) cause_side_reactions->solution_conditions cause_harsh_conditions->solution_time_temp cause_harsh_conditions->solution_conditions solution_time_temp->reaction solution_reagents->reaction solution_purification Refine Purification solution_purification->workup solution_conditions->reaction

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimization of 6-Bromoquinolin-2-amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-Bromoquinolin-2-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary strategies for derivatizing this compound focus on two reactive sites: the bromo group at the C6 position and the amino group at the C2 position. Common derivatization reactions include:

  • Palladium-catalyzed cross-coupling reactions at the C6 position, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1][2]

  • Reactions involving the 2-amino group , such as acylation, sulfonylation, and reductive amination.[3][4]

Q2: I am planning a Buchwald-Hartwig amination. What are the critical parameters to control for a successful reaction?

A2: For a successful Buchwald-Hartwig amination, the selection of the catalyst, ligand, base, and solvent is critical.[1] Key parameters include:

  • Catalyst/Ligand System: Bulky, electron-rich phosphine ligands are preferred to promote both oxidative addition and reductive elimination steps.[1]

  • Base: A suitable base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

  • Temperature: Reaction temperatures typically range from 80-120 °C.[1]

Q3: My Suzuki coupling reaction is giving low yields. What are the potential causes?

A3: Low yields in Suzuki coupling reactions can stem from several factors:

  • Catalyst Inactivity: Ensure the palladium catalyst is active.

  • Base Incompatibility: The base is crucial for activating the boronic acid via transmetalation.[5] The choice of base can significantly impact the reaction outcome.

  • Poor Quality of Reagents: Boronic acids can degrade over time. Use high-purity reagents.

  • Sub-optimal Temperature: The reaction may require heating to proceed efficiently.

Q4: What are common side reactions observed during the derivatization of the 2-amino group?

A4: When derivatizing the primary amine, potential side reactions include:

  • Polyalkylation: With alkyl halides, the reaction can proceed past mono-alkylation to form di-alkylated and even quaternary ammonium salts.[4]

  • Reaction with other nucleophilic sites: Depending on the substrate, other functional groups might compete in the reaction.

  • Edman-type degradation: Under certain acidic conditions, especially with isothiocyanates, a cyclization reaction can occur, leading to a truncated product.[6]

Troubleshooting Guides

Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Inactive CatalystUse a fresh batch of palladium precatalyst and ligand. Ensure handling under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1]
Improper Solvent/Reagent PreparationUse anhydrous, degassed solvent (e.g., dioxane, toluene).[1] Ensure all glassware is oven-dried.
Incorrect BaseThe choice of base is critical. Common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can affect the reaction rate and yield.
Insufficient TemperatureSome less reactive substrates may require higher temperatures (e.g., up to 120 °C) to proceed.[1] Monitor the reaction by TLC or LC-MS to determine if the reaction is sluggish.
Ligand IncompatibilityThe choice of ligand is crucial. For C-N coupling, bulky electron-rich phosphine ligands like XPhos or Xantphos are often effective.[1]
Problem 2: Incomplete Reaction or Side Products in Suzuki Coupling
Possible Cause Troubleshooting Steps
Incomplete ReactionExtend the reaction time or increase the temperature. Ensure efficient stirring. Confirm the activity of the boronic acid, as they can degrade upon storage.
Formation of Homo-coupling ProductsThis can occur from the reaction of two organoborane species or two organohalide species. Adjust the stoichiometry of your reactants or try a different palladium catalyst/ligand system.
Protodeboronation (Loss of Boron Group)This side reaction is often promoted by moisture or acidic conditions. Ensure anhydrous conditions and that the base is sufficient to neutralize any acidic species.
Degradation of Starting Material/ProductProlonged heating can lead to degradation.[7] Consider running the reaction at a lower temperature for a longer period.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., XPhos, 6 mol%), and a base (e.g., NaOtBu, 1.4 mmol).[1]

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene (5 mL) via syringe.[1]

  • Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C. Stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Perform an appropriate aqueous work-up (e.g., quench with water or saturated NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki coupling of this compound.

  • Reaction Setup: To a flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture, such as dioxane/water or toluene/ethanol/water. The solvent system often requires optimization.

  • Degassing: Degas the mixture by bubbling Argon or Nitrogen through the solution for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides
ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.[1]
Ligand Xantphos, BINAP, XPhosBulky, electron-rich phosphine ligands are preferred.[1][8]
Base NaOtBu, K₂CO₃, Cs₂CO₃Choice of base depends on the substrate and amine reactivity.
Solvent Toluene, DioxaneMust be anhydrous and degassed.[1]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.[1]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.[1]
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ParameterConditionNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst choice is crucial for reaction efficiency.
Organoborane Boronic Acids, Boronic EstersBoronic acids often require a base for activation.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHAn aqueous solution of the base is commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is typical.
Temperature 80-100 °CReaction is typically heated to reflux.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound reagents Select Reagents (e.g., Boronic Acid, Amine) start->reagents conditions Select Conditions (Catalyst, Base, Solvent) reagents->conditions setup Reaction Setup (Inert Atmosphere) conditions->setup react Heating & Stirring (e.g., 80-110°C, 12-24h) setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete extract Extraction workup->extract purify Purification (Column Chromatography) extract->purify analyze Analysis (NMR, MS) purify->analyze end Final Product analyze->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_workflow start Low / No Product Yield check_reagents Are reagents (catalyst, solvent) fresh and properly prepared? start->check_reagents prep_reagents Use fresh, anhydrous, degassed reagents/solvents. check_reagents->prep_reagents No check_conditions Are reaction conditions (temperature, time) optimal? check_reagents->check_conditions Yes prep_reagents->start optimize_conditions Increase temperature or extend reaction time. check_conditions->optimize_conditions No check_components Is the catalyst/ligand/base combination appropriate? check_conditions->check_components Yes optimize_conditions->start screen_components Screen different catalysts, ligands, or bases. check_components->screen_components No success Improved Yield check_components->success Yes screen_components->start

Caption: Troubleshooting workflow for low reaction yield.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 L(Br)Pd(II)-Ar oxidative_addition->pd_complex1 amine_coord Amine Coordination pd_complex1->amine_coord HNR'R'' pd_complex2 [L(Br)Pd(II)(Ar)(HNR'R'')]⁺ amine_coord->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L(Br)Pd(II)(Ar)(NR'R'') deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[1]

References

Technical Support Center: Resolving Solubility Issues of 6-Bromoquinolin-2-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Bromoquinolin-2-amine in aqueous media.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Initial Steps: The primary reason for poor solubility is the hydrophobic nature of the quinoline ring system.[1]

    • Have you tried preparing a stock solution in an organic solvent? This is the most common initial approach. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.

    • Protocol for Stock Solution Preparation:

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • Vortex thoroughly to ensure the compound is completely dissolved.

      • Gentle warming (to 37°C) and sonication can aid dissolution.

Issue 2: The compound precipitates when I dilute the DMSO stock into my aqueous buffer.

  • Potential Causes and Solutions: Precipitation upon dilution indicates that the compound's solubility limit in the final aqueous buffer has been exceeded.

    • Optimize the Co-solvent Concentration: Try to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final assay, ideally below 1%, to avoid solvent effects on the biological system.

    • pH Adjustment: The solubility of compounds with ionizable groups, like the amine group in this compound, can be significantly influenced by pH. As a basic compound, its solubility should increase in acidic conditions.

    • Use of Excipients: Consider incorporating solubilizing excipients into your aqueous buffer.

Issue 3: Adjusting the pH is not sufficiently improving solubility or is incompatible with my assay.

  • Alternative Strategies:

    • Co-solvents: If DMSO is not effective or compatible, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. Sometimes a combination of co-solvents is more effective.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain hydrophobic compounds in solution by forming micelles. A typical starting concentration is 0.01-0.1%.

    • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its aqueous solubility?

A1: The key properties are its high lipophilicity (predicted LogP) and the presence of a basic amine group (predicted pKa). The hydrophobic quinoline core contributes to low water solubility, while the amine group allows for pH-dependent solubility.

Q2: What is the predicted aqueous solubility of this compound?

Q3: How can I prepare a salt of this compound to improve its solubility?

A3: Salt formation is a common and effective method for increasing the solubility of basic compounds.[1] This involves reacting the basic this compound with an acid to form a more soluble salt. The choice of the acid (counter-ion) is crucial and can significantly impact the final solubility and stability. A pKa difference of >3 between the base and the acid is generally recommended for stable salt formation.[1]

Q4: When should I consider more advanced formulation strategies like solid dispersions?

A4: Advanced strategies like amorphous solid dispersions are powerful techniques for significantly enhancing solubility and dissolution rates.[1] These should be considered when simpler methods like pH adjustment, co-solvents, or excipients are insufficient, particularly for in vivo studies where bioavailability is a concern.

Data Presentation

The following tables summarize key physicochemical properties and solubility data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[2]
Molecular Weight 223.07 g/mol PubChem[2]
Predicted LogP 2.6PubChem[2]
Predicted pKa ~5-6 (Estimated for the amine group based on similar structures)N/A
Predicted Aqueous Solubility Very Low (Qualitative)N/A

Note: Predicted values are computationally derived and should be experimentally verified.

Table 2: Qualitative Solubility of a Related Compound (6-Bromoquinoline) in Common Organic Solvents

SolventSolubility
AcetoneSoluble[3]
AcetonitrileSoluble[3]
DichloromethaneSoluble[3]

This data for a related compound suggests that this compound is likely soluble in polar aprotic solvents, which can be useful for preparing stock solutions.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 2 to 10

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to each buffer solution in separate vials.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant and filter it.

  • Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method.[1]

  • Plot the measured solubility against the final measured pH of each buffer solution.[1]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Common volatile organic solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve both this compound and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask to form a clear solution.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • Gently grind the solid into a fine powder.

  • Characterize the solid dispersion for amorphicity (e.g., using PXRD or DSC) and perform dissolution studies to confirm solubility enhancement compared to the crystalline drug.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Test cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock dilute Dilute stock in Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe ph_adjust Adjust pH observe->ph_adjust Precipitation Occurs success Solubility Issue Resolved observe->success No Precipitation cosolvent Optimize Co-solvent ph_adjust->cosolvent excipients Add Excipients (Surfactants, Cyclodextrins) cosolvent->excipients excipients->success

Caption: Troubleshooting workflow for addressing precipitation issues.

logical_relationship cluster_approaches Solubility Enhancement Approaches cluster_physicochemical Physicochemical Methods cluster_formulation Formulation Techniques compound This compound (Poorly Soluble) physicochemical Physicochemical Modification compound->physicochemical formulation Formulation Strategies compound->formulation ph pH Adjustment physicochemical->ph salt Salt Formation physicochemical->salt cosolvency Co-solvency formulation->cosolvency surfactants Surfactants formulation->surfactants complexation Complexation (Cyclodextrins) formulation->complexation solid_dispersion Solid Dispersion formulation->solid_dispersion

Caption: Logical relationship of solubility enhancement strategies.

References

Identifying and removing impurities from 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromoquinolin-2-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in my synthesized this compound?

A1: Impurities in this compound can originate from starting materials, side reactions, or degradation. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 4-bromoaniline or other precursors used in the synthesis.[1]

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.[1]

  • Reaction Intermediates: Incomplete reactions can leave intermediate products in the final material. A multi-step synthesis from 4-bromoaniline involves several intermediates.[2]

  • Degradation Products: The compound may degrade under harsh reaction conditions, such as prolonged heating or strong acidic/basic environments.[1][3] Amines, in general, can be susceptible to oxidation.[4]

  • Residual Solvents: Solvents used during the reaction or purification process (e.g., ethyl acetate, dichloromethane, ethanol) may be present in the final product.[1]

  • Reagents from Workup: Inorganic salts from aqueous workup steps or residual catalysts.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): Excellent for detecting non-volatile and thermally sensitive impurities. A C18 reversed-phase column with a UV detector is a standard choice.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, such as residual solvents.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities by comparing the integration of signals.[1][6]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and qualitatively assessing the purity of column chromatography fractions.[7][8]

Q3: My purified this compound is yellow or gray, but I expect a purer color. How can I fix this?

A3: Colored impurities are common and can often be removed. The product itself is described as a yellow to gray solid.[9] However, if you suspect colored impurities, you can try the following:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.[10]

  • Column Chromatography: This technique is very effective at separating compounds based on polarity and can remove colored byproducts.[6][8]

  • Oxidation Prevention: Amines can oxidize and darken upon exposure to air and light.[4] Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light.

Q4: I am seeing a new, more polar spot on my TLC plate during a reaction under acidic conditions. What could it be?

A4: A new, more polar spot on a TLC plate often indicates the formation of a more polar byproduct or degradation product. For amine-containing compounds, protonation under acidic conditions will increase polarity. If the compound has other functional groups susceptible to acid-catalyzed reactions (e.g., hydrolysis of a nitrile or ester), the resulting carboxylic acid would be significantly more polar.[11] It is crucial to characterize this new compound using techniques like LC-MS or by isolating it for NMR analysis to confirm its identity.[11]

Q5: My recovery yield is low after performing a purification. What are the common causes?

A5: Low yield is a frequent issue in purification. The most common causes during recrystallization and chromatography include:

  • Using Too Much Solvent (Recrystallization): An excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[10]

  • Premature Crystallization: If the solution cools too quickly during hot filtration in recrystallization, the product can crystallize on the filter paper along with insoluble impurities.

  • Incorrect Solvent System (Chromatography): If the solvent system is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all or may result in very broad peaks, leading to poor recovery.

  • Product Adsorption: Highly polar compounds can sometimes irreversibly adsorb to the silica gel in column chromatography.

Data on Purification Methods

The selection of a purification method depends on the nature of the impurities. The following table summarizes common techniques and their primary applications for this compound.

Purification MethodPrimary Target ImpuritiesAdvantagesCommon Issues
Recrystallization Less soluble impurities, some colored impuritiesSimple, cost-effective, can yield very pure crystals.Low yield if too much solvent is used; "oiling out" if solvent is inappropriate.[10]
Column Chromatography Most organic impurities (isomers, byproducts, starting materials)High resolution, versatile for a wide range of impurities.Can be time-consuming and require large solvent volumes; risk of product loss on the column.
Acid-Base Extraction Non-basic or weakly basic organic impuritiesGood for separating the basic amine product from neutral or acidic impurities.May not remove impurities with similar basicity; can be difficult with emulsions.
Activated Charcoal Highly conjugated, colored impuritiesEffective for removing trace amounts of intensely colored substances.[10]Can adsorb the desired product, leading to lower yields.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Add a layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., a gradient from 0% to 40% ethyl acetate in hexanes).[12]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing this compound.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or ethanol/water mixtures are often good starting points for amines.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen cold solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[10]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly.

Protocol 3: Impurity Analysis by HPLC

This protocol is adapted from methods used for the closely related 6-Bromoquinoline and can be used as a starting point for purity assessment.[1][5]

  • Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][5]

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) is a good starting point.[1]

  • Gradient Program:

    • Start with 90% A, hold for 2 minutes.

    • Ramp to 10% A over 15 minutes.

    • Hold at 10% A for 5 minutes.

    • Return to 90% A over 1 minute and re-equilibrate for 5 minutes.

  • Detection: Monitor the elution at a wavelength of 254 nm.[5]

  • Purity Calculation: Determine the purity by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

cluster_0 Phase 1: Identification cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Product start Crude this compound analysis Purity Assessment (TLC, HPLC, NMR, GC-MS) start->analysis decision Purity Acceptable? analysis->decision purify Select Purification Method (Chromatography, Recrystallization, etc.) decision->purify No pass Pure Product decision->pass Yes execute Execute Purification Protocol purify->execute reanalysis Re-assess Purity execute->reanalysis reanalysis->decision Iterate if needed start Low Yield After Recrystallization q1 Was a large volume of solvent used? start->q1 q2 Did crystals form on the filter during hot filtration? q1->q2 No s1 Solution: Reduce solvent volume on next attempt. q1->s1 Yes q3 Is the compound still soluble in the cold mother liquor? q2->q3 No s2 Solution: Pre-warm funnel and filter flask. Filter quickly. q2->s2 Yes s3 Solution: Cool mother liquor further or evaporate some solvent and re-cool. q3->s3 Yes end_node Yield Optimized q3->end_node No s1->end_node s2->end_node s3->end_node

References

How to avoid thermal degradation of 6-Bromoquinolin-2-amine during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Bromoquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding thermal degradation during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound relevant to its thermal stability?

A1: Key physical properties of this compound are summarized in the table below. The relatively high boiling point suggests that the compound is stable at lower temperatures, but thermal degradation can be a concern at elevated temperatures, particularly during gas chromatography analysis.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂[1][2]
Molecular Weight223.07 g/mol [1]
Melting Point139-151 °C[2]
Boiling Point362.4 °C at 760 mmHg[3]

Q2: At what temperatures is thermal degradation of this compound likely to occur?

Q3: Which analytical techniques are recommended for the analysis of this compound to minimize thermal degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing this compound as it is typically performed at or near ambient temperatures, thus minimizing the risk of thermal degradation.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but careful optimization of the injection port temperature is crucial to prevent compound breakdown.[4]

Q4: Can derivatization improve the thermal stability of this compound for GC analysis?

A4: Derivatization of the primary amine group can potentially improve the thermal stability and chromatographic behavior of this compound. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). These modifications can reduce the polarity and increase the volatility of the analyte, often allowing for lower analysis temperatures.

Troubleshooting Guides

Issue 1: Peak Tailing or Broadening in HPLC Analysis

Possible Cause: This could be due to secondary interactions between the basic amine group of this compound and residual silanol groups on the silica-based stationary phase.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or a volatile amine if using MS detection, to the mobile phase to mask the silanol groups.

  • Use of a Deactivated Column: Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds.

  • pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine to ensure it is in its protonated form, which can reduce tailing.

Issue 2: Suspected Thermal Degradation in GC-MS Analysis (Multiple Peaks, Low Recovery)

Possible Cause: The injector port temperature may be too high, causing the this compound to decompose before reaching the analytical column.

Solutions:

  • Lower the Injector Temperature: Systematically lower the injector port temperature in increments of 10-20 °C to find the optimal temperature that allows for efficient volatilization without degradation. Start with a temperature slightly above the compound's melting point.

  • Use a Cool On-Column or Splitless Injection: These injection techniques introduce the sample into the column at a lower initial temperature, minimizing the time the analyte spends in the hot injector.

  • Derivatization: As mentioned in the FAQs, derivatizing the amine group can increase its thermal stability.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

ParameterRecommended Condition
Instrumentation Standard HPLC system with UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be necessary.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 254 nm
Injection Volume 5-20 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow

This workflow outlines the key steps for developing a GC-MS method while minimizing thermal degradation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Method Development cluster_ms MS Detection cluster_analysis Data Analysis SamplePrep Dissolve sample in volatile solvent Derivatization Optional: Derivatize to improve stability SamplePrep->Derivatization if needed ColumnSelection Select appropriate column (e.g., DB-5ms) Derivatization->ColumnSelection InjectorTemp Optimize Injector Temperature (start low, e.g., 150-200 °C) OvenProgram Develop Temperature Program (e.g., 50 °C hold, ramp to 280 °C) InjectorTemp->OvenProgram Ionization Electron Ionization (EI) at 70 eV OvenProgram->Ionization ColumnSelection->InjectorTemp MassRange Scan appropriate mass range (e.g., m/z 50-400) Ionization->MassRange PeakIntegration Integrate Peaks MassRange->PeakIntegration DegradationCheck Check for degradation (multiple peaks, low MW ions) PeakIntegration->DegradationCheck caption GC-MS Method Development Workflow

Caption: Workflow for developing a GC-MS method for this compound, emphasizing the optimization of thermal conditions.

Logical Relationships

The following diagram illustrates the decision-making process for selecting and optimizing an analytical method for this compound, with a focus on mitigating thermal degradation.

Analysis_Decision_Tree Start Start: Analyze this compound MethodSelection Choose Analytical Method Start->MethodSelection HPLC HPLC (Recommended for thermal lability) MethodSelection->HPLC High Concern for Thermal Degradation GC GC-MS (Requires careful temperature control) MethodSelection->GC Volatile Matrix or MS Identification Needed HPLCOptimization Optimize HPLC Method (Column, Mobile Phase) HPLC->HPLCOptimization GCOptimization Optimize GC Method (Injector Temp, Oven Program) GC->GCOptimization DataAnalysisHPLC Analyze HPLC Data (Check for peak shape, purity) HPLCOptimization->DataAnalysisHPLC DataAnalysisGC Analyze GC-MS Data (Check for degradation peaks) GCOptimization->DataAnalysisGC FinalMethod Final Validated Method DataAnalysisHPLC->FinalMethod DegradationObserved Degradation Observed? DataAnalysisGC->DegradationObserved LowerTemp Lower Injector/Oven Temp DegradationObserved->LowerTemp Yes DegradationObserved->FinalMethod No Derivatize Consider Derivatization Derivatize->GC LowerTemp->GCOptimization LowerTemp->Derivatize caption Decision Tree for Analytical Method Selection

Caption: Decision tree for selecting and optimizing an analytical method for this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Better Separation of 6-Bromoquinolin-2-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 6-Bromoquinolin-2-amine isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or showing poor resolution. What are the initial steps to improve separation?

A1: Co-elution of isomers is a common challenge. A systematic approach to optimizing your HPLC method is crucial. Here are the initial steps:

  • Mobile Phase Composition: The ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase is a critical parameter. Modifying this ratio can significantly impact selectivity.[1]

  • Organic Modifier Selection: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

  • pH Adjustment: The pH of the mobile phase can alter the ionization state of your isomers, which can in turn affect their interaction with the stationary phase and improve separation.[2]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.[2]

Q2: I am observing significant peak tailing for my this compound isomer peaks. What is the likely cause and how can I fix it?

A2: Peak tailing for basic compounds like amines is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1] Here’s how to address this:

  • Mobile Phase Additives: Incorporate a small amount of a basic additive, like triethylamine (TEA), into your mobile phase to compete with your analyte for the active silanol sites.[1]

  • Lower pH: Operating at a lower pH (e.g., 2-3) can protonate the silanol groups, minimizing their interaction with your protonated amine analytes.[1]

  • Column Selection: Consider using a column with end-capping or a polar-embedded stationary phase to reduce silanol interactions.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[1]

Q3: My retention times are shifting from one run to the next. How can I improve the reproducibility of my method?

A3: Unstable retention times can be caused by several factors related to your HPLC system, mobile phase preparation, or column equilibration.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Even small variations can lead to shifts.[3]

  • Column Equilibration: Allow sufficient time for your column to equilibrate with the initial mobile phase conditions before each injection, especially when using a gradient.

  • Column Temperature: Use a column oven to maintain a constant and stable temperature, as fluctuations in ambient temperature can affect retention times.[3]

  • Pump Performance: Check your HPLC pump for consistent flow rate and composition delivery.

Q4: I am not sure which type of column is best for separating this compound isomers. What are the recommendations?

A4: The choice of column depends on whether you are separating positional isomers or enantiomers.

  • Positional Isomers: For separating isomers based on the position of the bromo and amine groups, a C18 column is a good starting point.[4] Phenyl or fluorophenyl phases can also offer different selectivity for aromatic compounds.

  • Enantiomers (Chiral Isomers): If you are separating chiral isomers of this compound, a chiral stationary phase (CSP) is necessary.[1] The selection of the specific CSP is often empirical, and screening several different chiral columns is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the separation of this compound isomers on a C18 column?

A1: A good starting point for a reversed-phase separation on a C18 column would be a mixture of acetonitrile and water, with a small amount of an acidifier like formic acid or phosphoric acid.[4] A typical starting gradient could be 10-90% acetonitrile over 20-30 minutes.

Q2: How does the flow rate affect the separation of my isomers?

A2: The flow rate influences both the analysis time and the peak resolution. A lower flow rate generally provides better resolution but increases the run time. It is a parameter that can be optimized once a suitable mobile phase and stationary phase have been selected.

Q3: What detection wavelength should I use for this compound isomers?

A3: Aromatic compounds like quinolines typically have strong UV absorbance. A detection wavelength of 254 nm is a common starting point.[4] To optimize sensitivity, it is recommended to determine the maximum absorbance wavelength (λmax) by scanning a standard solution across a range of UV wavelengths.

Q4: How should I prepare my samples for HPLC analysis?

A4: Dissolve your this compound sample in a solvent that is compatible with your mobile phase, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).[4] It is crucial to filter the sample through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[4]

Experimental Protocols

Protocol 1: Initial Method Development for Positional Isomer Separation

This protocol provides a starting point for developing a separation method for positional isomers of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol, filtered

Protocol 2: Chiral Separation of Enantiomers

This protocol outlines a starting point for the separation of enantiomers of a this compound isomer using a chiral stationary phase. Note that the selection of the specific chiral column is critical and may require screening.

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase

Data Presentation

Table 1: Effect of Organic Modifier on Resolution of Positional Isomers

Organic ModifierResolution (Peak 1 & 2)
Acetonitrile1.2
Methanol1.5

Table 2: Effect of Mobile Phase pH on Retention Time and Peak Shape

pHRetention Time (min)Tailing Factor
3.012.51.1
5.011.21.8
7.010.12.5

Visualizations

HPLC_Troubleshooting_Workflow Start Poor Isomer Separation CoElution Co-elution / Poor Resolution Start->CoElution PeakTailing Peak Tailing Start->PeakTailing RetentionShift Retention Time Shifts Start->RetentionShift OptimizeMobilePhase Optimize Mobile Phase (Ratio, Solvent, pH) CoElution->OptimizeMobilePhase AddModifier Add Mobile Phase Modifier (e.g., TEA) PeakTailing->AddModifier CheckPreparation Verify Mobile Phase Prep. RetentionShift->CheckPreparation TryGradient Switch to Gradient Elution OptimizeMobilePhase->TryGradient ChangeColumn Change Column (e.g., Phenyl phase) TryGradient->ChangeColumn GoodSeparation1 Good Separation ChangeColumn->GoodSeparation1 AdjustpH Adjust Mobile Phase pH AddModifier->AdjustpH CheckOverload Check for Sample Overload AdjustpH->CheckOverload GoodPeakShape Good Peak Shape CheckOverload->GoodPeakShape EnsureEquilibration Ensure Column Equilibration CheckPreparation->EnsureEquilibration ControlTemp Control Column Temperature EnsureEquilibration->ControlTemp StableRetention Stable Retention Times ControlTemp->StableRetention Method_Development_Workflow Start Start: Define Separation Goal (Positional vs. Chiral) ColumnSelection Select Initial Column (C18 for positional, CSP for chiral) Start->ColumnSelection MobilePhaseScouting Scout Mobile Phase (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScouting GradientOptimization Optimize Gradient Profile MobilePhaseScouting->GradientOptimization FineTuning Fine-Tune Parameters (Flow Rate, Temperature) GradientOptimization->FineTuning Validation Method Validation FineTuning->Validation OptimizedMethod Optimized Method Validation->OptimizedMethod

References

Challenges in the scale-up synthesis of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the scale-up synthesis of 6-Bromoquinolin-2-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common issues encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPotential Causes & Solutions
Low Yield My reaction yield is significantly lower upon scale-up. What could be the issue?Poor Temperature Control: The Skraup synthesis, a common route to quinolines, is highly exothermic.[1] On a larger scale, inefficient heat dissipation can lead to localized overheating and decomposition of starting materials and products. Solution: Implement a more efficient cooling system, such as a jacketed reactor with a thermal control unit. Consider a semi-batch process where one of the reagents is added portion-wise to control the reaction rate and temperature. Inefficient Mixing: Inadequate agitation in a larger reactor can lead to poor mass transfer and localized "hot spots," resulting in incomplete reactions and increased byproduct formation. Solution: Use an appropriately sized and shaped impeller for the reactor. For viscous reaction mixtures, consider a more powerful overhead stirrer. Baffles within the reactor can also improve mixing efficiency. Sub-optimal Reagent Stoichiometry: The optimal ratio of reactants and catalysts may differ between small and large-scale reactions. Solution: Re-optimize the stoichiometry at the intended scale. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions.
Impurity Formation I am observing new or increased levels of impurities in my scaled-up batches. How can I address this?Formation of Positional Isomers: In reactions like the Skraup synthesis, the cyclization step can lead to the formation of positional isomers, the distribution of which can be sensitive to reaction conditions. Solution: Tighter control over the reaction temperature and the rate of acid addition is crucial. The choice of oxidizing agent can also influence selectivity. Tar Formation: The highly acidic and high-temperature conditions of many quinoline syntheses can cause polymerization of intermediates, leading to the formation of tar.[1] Solution: Minimize the reaction temperature and time. The use of a moderating agent like ferrous sulfate in the Skraup synthesis can help control the exotherm and reduce tar formation.[1] Residual Starting Materials: Inefficient mixing or poor temperature control can lead to incomplete conversion of starting materials. Solution: Improve agitation and temperature control as described above. Consider a longer reaction time or a slight excess of one of the reagents to drive the reaction to completion.
Difficult Purification Purifying the final product is proving to be challenging at a larger scale. What are my options?"Oiling Out" During Crystallization: The product may separate as an oil instead of a crystalline solid during recrystallization, especially if impurities are present. Solution: Screen for a more suitable recrystallization solvent or solvent system. A slower cooling rate can promote crystal growth over oiling. Seeding the solution with a small amount of pure product can also induce crystallization. Product Instability on Silica Gel: The amino group on the quinoline ring can interact strongly with silica gel, leading to poor recovery and streaking during column chromatography. Solution: Consider using an alternative stationary phase, such as alumina or reverse-phase silica (C18). Adding a small amount of a basic modifier, like triethylamine, to the eluent can help to reduce tailing on silica gel. Inefficient Extraction: The workup and extraction process can be a source of product loss, particularly when dealing with tarry residues.[2] Solution: Optimize the pH of the aqueous phase during extraction to ensure the product is in its neutral form for efficient partitioning into the organic layer. The use of a filter aid during the filtration of crude reaction mixtures can help to remove solid byproducts.
Safety Concerns The reaction appears to be too vigorous and difficult to control at a larger scale. How can I ensure the safety of the process?Runaway Reaction: The Skraup synthesis is known for being highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Solution: Strict control over the rate of addition of reagents and efficient cooling are paramount. The use of a moderator like ferrous sulfate is highly recommended.[1] A thorough process safety assessment, including reaction calorimetry, should be conducted before attempting a large-scale reaction. Hazardous Reagents: Many quinoline syntheses utilize strong acids, oxidizing agents, and potentially toxic starting materials. Solution: Ensure all personnel are equipped with appropriate personal protective equipment (PPE). Conduct the reaction in a well-ventilated area, such as a fume hood or a designated process bay. Have appropriate quenchers and spill kits readily available.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most amenable to scale-up?

A1: The most common synthetic approaches to quinoline derivatives are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[3] For this compound specifically, a likely route would be a variation of the Skraup or a related cyclization reaction starting from 4-bromoaniline. While the Skraup synthesis is a powerful method, its highly exothermic nature and use of harsh reagents can present challenges on a large scale.[1] A multi-step synthesis involving a milder cyclization and subsequent amination might offer better control and reproducibility at scale.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: The critical process parameters to monitor include:

  • Temperature: Due to the exothermic nature of many of the reactions, precise temperature control is essential to prevent side reactions and ensure safety.

  • Agitation Rate: Efficient mixing is crucial for maintaining homogeneity, ensuring good heat and mass transfer, and preventing the formation of localized hot spots.

  • Rate of Reagent Addition: The controlled addition of reagents, particularly strong acids or oxidizing agents, is critical for managing the reaction exotherm.

  • Reaction Time: Monitoring the reaction progress by in-process controls (e.g., HPLC, TLC) is important to determine the optimal reaction time and prevent the formation of degradation products.

  • pH: The pH of the reaction mixture and during the workup can significantly impact product stability, impurity profile, and extraction efficiency.

Q3: How can I effectively remove colored impurities from my final product?

A3: Colored impurities, often arising from tar formation, can be challenging to remove. Several techniques can be employed:

  • Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product and then filtering it can effectively adsorb many colored impurities.[4]

  • Recrystallization: Choosing an appropriate solvent system for recrystallization can leave colored impurities behind in the mother liquor.

  • Salt Formation: Converting the this compound to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization, as the salt may have different solubility properties than the free base. The pure free base can then be regenerated by neutralization.

Q4: Are there any "green" chemistry approaches for the synthesis of quinoline derivatives?

A4: Yes, there is growing interest in developing more environmentally friendly methods for quinoline synthesis. Some approaches include the use of greener solvents (e.g., water, ionic liquids), alternative energy sources like microwave irradiation to reduce reaction times, and the use of heterogeneous catalysts that can be easily recovered and reused.[5][6]

Data Presentation

Table 1: Illustrative Impact of Process Parameters on Key Performance Indicators (KPIs) for this compound Synthesis

ParameterLow SettingMedium SettingHigh SettingImpact on YieldImpact on Purity
Temperature 100 °C120 °C140 °CIncreases, then decreasesDecreases at high temp.
Agitation 100 RPM300 RPM500 RPMIncreasesIncreases
Acid Conc. 70%85%98%IncreasesMay decrease at high conc.
Oxidant Eq. 1.01.21.5IncreasesDecreases at high eq.

Note: This table provides an illustrative example of the expected trends based on general principles of process chemistry for quinoline synthesis. The optimal parameters for the synthesis of this compound would need to be determined experimentally.

Experimental Protocols

1. Laboratory-Scale Synthesis of this compound (Illustrative)

This protocol is a hypothetical example based on common quinoline syntheses and should be adapted and optimized.

Step 1: Cyclization to form a 6-bromo-2-chloroquinoline intermediate

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoaniline (1 eq).

  • Slowly add a suitable cyclizing agent (e.g., a mixture of glycerol and an oxidizing agent in the presence of a dehydrating acid) while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Amination to this compound

  • In a sealed tube, dissolve the crude 6-bromo-2-chloroquinoline intermediate (1 eq) in a suitable solvent (e.g., NMP or DMSO).

  • Add a source of ammonia (e.g., a solution of ammonia in methanol or an ammonium salt with a base).

  • Add a suitable catalyst if necessary (e.g., a copper-based catalyst).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

2. Considerations for Scale-Up Synthesis

  • Reactor: Use a glass-lined or stainless steel jacketed reactor with overhead stirring and a temperature control unit.

  • Reagent Addition: For highly exothermic steps, use a metering pump for the slow, controlled addition of reagents.

  • Workup: Plan for large-volume extractions and filtrations. The use of a filter press may be necessary for solid isolation.

  • Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and efficiency. A thorough solvent screen to find optimal crystallization conditions is crucial.

  • Safety: Conduct a thorough process hazard analysis (PHA) before performing the scale-up synthesis.

Visualizations

experimental_workflow start Start reagents 1. Reagent Dosing (4-bromoaniline, cyclizing agents) start->reagents reaction 2. Cyclization Reaction (Controlled Temperature & Agitation) reagents->reaction workup1 3. Quench & Neutralization reaction->workup1 extraction1 4. Extraction & Phase Separation workup1->extraction1 concentration1 5. Solvent Swap/Concentration extraction1->concentration1 amination 6. Amination Reaction (Elevated Temperature & Pressure) concentration1->amination workup2 7. Precipitation & Filtration amination->workup2 purification 8. Recrystallization workup2->purification drying 9. Drying purification->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurities in Scale-Up Batch check_temp Review Temperature Profile - Any exotherms? - Hot spots? start->check_temp check_mixing Evaluate Agitation - Impeller design? - Baffles used? start->check_mixing check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents improve_cooling Improve Cooling Capacity - Colder coolant - Slower addition check_temp->improve_cooling Yes improve_agitation Increase Agitation Speed or Modify Impeller check_mixing->improve_agitation Yes reoptimize_stoichiometry Re-optimize Stoichiometry at Scale (DoE) check_reagents->reoptimize_stoichiometry Discrepancy Found end Improved Yield & Purity improve_cooling->end improve_agitation->end reoptimize_stoichiometry->end

Caption: Troubleshooting workflow for low yield and impurity issues.

logical_relationships scale_up Successful Scale-Up yield High Yield scale_up->yield purity High Purity scale_up->purity safety Process Safety scale_up->safety temp_control Temperature Control temp_control->yield temp_control->purity temp_control->safety mixing Efficient Mixing mixing->yield mixing->purity purification Robust Purification purification->purity

Caption: Key parameter relationships for successful scale-up.

References

Minimizing byproduct formation in the Skraup synthesis of 6-bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the Skraup synthesis of 6-bromoquinoline.

Troubleshooting Guides

Issue 1: The reaction is excessively vigorous and difficult to control, leading to extensive tar formation.

  • Question: My Skraup synthesis of 6-bromoquinoline is highly exothermic and producing a large amount of black tar, resulting in a low yield. How can I control the reaction's vigor?

  • Answer: The Skraup synthesis is notoriously exothermic, which can promote the polymerization of acrolein, formed in situ from the dehydration of glycerol.[1] To mitigate this, the use of a moderating agent is highly recommended. Ferrous sulfate (FeSO₄) is commonly added to control the reaction's exothermicity.[1] It is thought to function as an oxygen carrier, allowing the oxidation step to occur more smoothly over an extended period, thus preventing the reaction from becoming uncontrollable.[1] Additionally, ensuring efficient and consistent stirring with a mechanical stirrer can help to dissipate heat and prevent the formation of localized hotspots that contribute to tar formation.[1] A controlled, dropwise addition of concentrated sulfuric acid while monitoring the internal temperature is also a critical control measure.

Issue 2: The yield of 6-bromoquinoline is consistently low, even with a controlled reaction.

  • Question: Despite managing the exothermic nature of the reaction, my isolated yield of 6-bromoquinoline is still poor. What factors could be contributing to this?

  • Answer: Low yields can stem from several factors beyond just the reaction's vigor. Sub-optimal reagent ratios, insufficient reaction time or temperature, and the purity of the starting materials are common culprits.[1] Ensure that your glycerol is anhydrous, as water can interfere with the initial dehydration step to acrolein.[2] The reaction typically requires a prolonged heating period (e.g., 3-8 hours) at a stable temperature (around 140-145°C) after the initial exothermic phase to proceed to completion.[3][4] The electronic nature of the substituent on the aniline can also play a role; while the bromo group is deactivating, it is generally compatible with the Skraup synthesis.

Issue 3: The crude product is a dark, viscous oil that is difficult to purify.

  • Question: I have obtained a crude product that is a dark, tarry mixture. What is the most effective way to isolate and purify the 6-bromoquinoline?

  • Answer: Purification of the crude product from the Skraup synthesis is a common challenge. Steam distillation is the most effective and widely used method for separating the volatile 6-bromoquinoline from the non-volatile tarry byproducts.[5] The general procedure involves making the reaction mixture strongly alkaline with a sodium hydroxide solution and then passing steam through it. The 6-bromoquinoline will co-distill with the water. The distillate can then be extracted with an organic solvent, such as toluene or ether.[1][3] For removal of colored impurities, treating a solution of the crude product with activated carbon can be beneficial.[5] Final purification can be achieved by vacuum distillation, collecting the fraction that boils at 150-155°C under 15 mmHg.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Skraup synthesis of 6-bromoquinoline?

A1: The main byproduct is a complex, high-molecular-weight tar formed from the acid-catalyzed polymerization of acrolein and other reactive intermediates.[5] Other potential impurities include unreacted 4-bromoaniline and residual oxidizing agent (e.g., nitrobenzene) or its reduction products.[6] Positional isomers are less common when starting with a para-substituted aniline like 4-bromoaniline.

Q2: Can I use an oxidizing agent other than nitrobenzene?

A2: Yes, several alternatives to nitrobenzene have been explored. Arsenic acid has been reported to provide good yields and a less violent reaction, though it presents significant toxicity concerns.[7] Iodine has also been used as an effective oxidizing agent.[8] Some studies have even reported that concentrated sulfuric acid at high temperatures can act as the oxidizing agent, eliminating the need for an additional reagent.[3] The choice of oxidizing agent can influence the reaction profile and yield.

Q3: How can I confirm the purity of my final 6-bromoquinoline product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and starting materials.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide an absolute measure of purity and structural confirmation.

Q4: Are there alternative, milder synthetic routes to 6-bromoquinoline that avoid the harsh conditions of the Skraup synthesis?

A4: Yes, other named reactions can be used to synthesize quinolines, often under milder conditions. The Friedländer synthesis, for example, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group and generally provides good to excellent yields with a broader substrate scope.[9] The Combes synthesis and the Doebner-von Miller reaction are other alternatives, although they may also present their own challenges with byproduct formation.[10]

Data Presentation

Table 1: Typical Reaction Parameters and Yield for the Synthesis of 6-Bromoquinoline

Starting MaterialKey ReagentsOxidizing AgentTemperature (°C)Time (h)Reported Yield (%)
4-BromoanilineGlycerol, H₂SO₄Nitrobenzene140-1458~54[4]

Table 2: Example Purity Analysis of Synthesized 6-Bromoquinoline

This table presents hypothetical but realistic data based on common analytical outcomes for purity assessment of 6-bromoquinoline.[6]

Analytical MethodAnalyteResultInterpretation
HPLC-UV Peak Area % of 6-Bromoquinoline98.7%High purity with respect to non-volatile impurities.
Peak Area % of 4-Bromoaniline0.6%Minor amount of unreacted starting material.
Peak Area % of Unknown Impurity0.7%Presence of a minor, non-volatile byproduct.
GC-MS Peak Area % of 6-Bromoquinoline>99%The product is largely free of volatile impurities.
Identification of VolatilesTrace NitrobenzeneA small amount of the oxidizing agent remains.

Experimental Protocols

Detailed Protocol for the Skraup Synthesis of 6-Bromoquinoline

This protocol is adapted from established procedures for the Skraup synthesis.[3]

Materials:

  • 4-Bromoaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene

  • Sodium Hydroxide solution (for neutralization)

  • Toluene (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add 4-bromoaniline and nitrobenzene.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

  • Heating and Glycerol Addition: Heat the mixture with stirring to 140-145°C. Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.

  • Reflux: After the addition of glycerol is complete, continue to heat the mixture under reflux for 3-5 hours.

  • Work-up: Allow the reaction mixture to cool. Carefully pour the cooled mixture into a large volume of cold water.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is between 6 and 7. This should be done in a fume hood as SO₂ fumes may be evolved.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling at 150-155°C under 15 mmHg.

Visualizations

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Bromoaniline 4-Bromoaniline Mixing Mixing and Heating 4-Bromoaniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H2SO4 H2SO4->Mixing Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Mixing Reflux Reflux Mixing->Reflux Heat to 140-145°C Neutralization Neutralization Reflux->Neutralization Cool and Quench Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Vacuum_Distillation Vacuum Distillation Drying->Vacuum_Distillation Product 6-Bromoquinoline Vacuum_Distillation->Product

Caption: Experimental workflow for the synthesis of 6-bromoquinoline.

Troubleshooting_Logic Start High Byproduct Formation Check_Vigor Is the reaction too vigorous? Start->Check_Vigor Add_Moderator Add Ferrous Sulfate & Control Acid Addition Check_Vigor->Add_Moderator Yes Check_Yield Is the yield still low? Check_Vigor->Check_Yield No Add_Moderator->Check_Yield Optimize_Conditions Check Reagent Purity, Increase Reaction Time/Temp Check_Yield->Optimize_Conditions Yes Check_Purification Is purification difficult? Check_Yield->Check_Purification No Optimize_Conditions->Check_Purification Use_Steam_Distillation Employ Steam Distillation followed by Vacuum Distillation Check_Purification->Use_Steam_Distillation Yes End Minimized Byproducts Check_Purification->End No Use_Steam_Distillation->End

References

Enhancing the stability of 6-Bromoquinolin-2-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromoquinolin-2-amine Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of this compound for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to address common challenges encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For maximal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[3][4][5] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further enhance its long-term stability by minimizing oxidative degradation.

Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A color change, typically from off-white or yellow to a darker shade, is a common indicator of chemical degradation.[2] This can be caused by exposure to light, air (oxidation), or elevated temperatures. Amines, in general, are susceptible to oxidative degradation.[6][7] It is recommended to perform a purity analysis to assess the extent of degradation.

Q3: My this compound sample has developed a strange odor. Is it still usable?

A3: The development of a new or stronger odor can be another sign of degradation. While the compound's usability depends on the specific requirements of your experiment, it is highly advisable to re-test the purity of the sample before use. Degradation products can interfere with reactions and lead to unreliable results.

Q4: How can I check the purity of my stored this compound?

A4: The purity of this compound can be reliably determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] HPLC is particularly useful for quantifying the main compound and any non-volatile impurities.[9] A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.

Q5: What are the common degradation products of this compound?

A5: While specific degradation pathways for this compound are not extensively documented, related amine compounds are known to undergo oxidative degradation.[6][7] Potential degradation products could include oxides of the amine group or products of ring opening under harsh conditions. Impurities from the synthesis, such as unreacted starting materials or isomeric byproducts, can also be present and may change in concentration over time.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues with this compound.

Problem: Observed Degradation (Color Change, Odor, Clumping)

A Start: Observe Degradation (e.g., color change, clumping) B Is the container tightly sealed? A->B D No B->D No E Yes B->E Yes C Reseal container properly. Consider using a new container with a better seal. N Assess Purity via HPLC/GC-MS C->N D->C F Was the compound exposed to light? E->F H No F->H No I Yes F->I Yes G Store in an amber vial or in a dark place. G->N J Was the storage temperature above the recommended 2-8°C? H->J I->G L No J->L No M Yes J->M Yes K Relocate to a refrigerator or cold room. K->N L->N M->K O Is purity acceptable for your application? N->O Q No O->Q No R Yes O->R Yes P Purify the compound if possible (e.g., recrystallization) or procure a new batch. Q->P S Proceed with experiment. Implement improved storage conditions for remaining stock. R->S A Start: Receive new batch of This compound B Perform initial characterization: Appearance, HPLC Purity (Timepoint 0) A->B C Aliquot sample into multiple vials for different storage conditions (e.g., 2-8°C dark, RT light, RT dark) B->C D Store aliquots under designated conditions C->D E At each timepoint (e.g., 3, 6, 12 months), remove one aliquot from each condition D->E F Analyze each aliquot: Record appearance, measure purity by HPLC E->F G Compile and analyze data. Determine degradation rate. F->G H End: Establish optimal storage conditions and shelf-life G->H

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Bromoquinolin-2-amine and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of Bromoquinoline Derivatives

The introduction of a bromine atom to the quinoline ring has been shown to influence the anticancer activity of the resulting derivatives. The position and presence of other substituents on the quinoline core play a crucial role in determining the cytotoxic potency. Below is a summary of the in vitro anticancer activity of several bromo-substituted quinoline derivatives against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Bromoquinoline Derivatives (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline HT29 (Colon)Lower than 5-FU[1]
C6 (Glioblastoma)Significant Activity[1]
HeLa (Cervical)Significant Activity[1]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Glioblastoma)15.4[2]
HeLa (Cervical)26.4[2]
HT29 (Colon)15.0[2]
6,8-Dibromo-5-nitroquinoline C6 (Glioblastoma)50.0[2]
HT29 (Colon)26.2[2]
HeLa (Cervical)24.1[2]
N-glycosyl-6BrCaQ conjugates HCT116 (Colon)High Activity[3]
Note: "Lower than 5-FU" indicates greater potency than the standard anticancer drug 5-fluorouracil in that specific study. "Significant Activity" and "High Activity" are reported when specific IC50 values were not provided in the source.

Antimicrobial Activity of Bromoquinoline Derivatives

Quinoline derivatives have long been recognized for their antimicrobial properties. The presence of a bromine substituent can enhance this activity. The following table summarizes the minimum inhibitory concentration (MIC) values for several bromoquinoline derivatives against various bacterial strains.

Table 2: In Vitro Antimicrobial Activity of Bromoquinoline Derivatives (MIC in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
9-bromo-indolizinoquinoline-5,12-dione Staphylococcus aureus0.031 - 0.063[4]
Enterococcus faecalis0.125[4]
7-bromoquinoline-5,8-dione sulfonamides Staphylococcus aureus0.80 - 1.00 (mg/mL)[4]
Note: Data for 6-Bromoquinolin-2-amine is not available. The table presents data for other bromo-substituted quinoline derivatives to provide a contextual comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HT29, C6, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and the broth microdilution method.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compounds add_compounds Add compounds to cells compound_prep->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of compounds in broth add_inoculum Add inoculum to wells compound_dilution->add_inoculum inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->add_inoculum incubate_plate Incubate for 18-24 hours add_inoculum->incubate_plate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->read_mic PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Validation of an HPLC method for quantification of 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Bromoquinolin-2-amine, with a comparative analysis against alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives due to its high resolution, sensitivity, and reproducibility.[1]

This guide presents a detailed protocol for a validated reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. Furthermore, it provides a comparative overview of alternative analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting data to aid in method selection.

Experimental Protocols

HPLC Method

A reverse-phase HPLC method was developed and validated for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1] The separation is achieved using a gradient elution.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the maximum absorbance wavelength (λmax). For many quinoline derivatives, detection is effective around 270 nm and 340 nm.[1]

  • Sample Preparation: Standard and sample solutions are prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or the mobile phase. Solutions are filtered through a 0.45 µm syringe filter before injection.

GC-MS Method

Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[2]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 90°C for 2 minutes, ramped to 260°C at 20°C/min, and held for 3 minutes.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Mass Spectrometry: Electron Impact (EI) ionization at 70 eV.[3]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like toluene.[3]

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

  • Instrumentation: A UV-Vis double beam spectrophotometer with a pair of 1 cm matched quartz cells.[4]

  • Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not interfere with the absorbance at the analytical wavelength. 0.1 N HCl is a common choice for amine-containing compounds.[4]

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte over a range of 200-800 nm.[5] For quinoline derivatives, this is often in the UV range.

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample is then determined from its absorbance using the calibration curve.[6]

Method Validation and Performance Comparison

The analytical methods were validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.999[3]> 0.999[5]
Accuracy (% Recovery) 98 - 102%[1]82.9 - 92.0%[3]98.3 - 101.3%[5]
Precision (%RSD) < 2%[1]1.4 - 3.8%[3]< 2%[4]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]0.1 mg/kg[3]0.5476 µg/mL[4]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]-1.6594 µg/mL[4]

Visualizations

Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Comparative Analysis Prep Prepare Standard & Sample Solutions HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD_LOQ UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->LOD_LOQ Compare Compare Performance Data Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Method_Selection start Start: Need to Quantify This compound volatile Is the analyte thermally stable and volatile? start->volatile high_selectivity High selectivity and sensitivity required? volatile->high_selectivity No gcms Use GC-MS volatile->gcms Yes simple_qc Simple, rapid QC needed? high_selectivity->simple_qc No hplc Use HPLC high_selectivity->hplc Yes simple_qc->hplc No uvvis Use UV-Vis simple_qc->uvvis Yes

References

A Comparative Analysis of the Anticancer Potential of 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a bromine atom at the 6-position of the quinoline ring has been a strategic focus for medicinal chemists, aiming to enhance the lipophilicity and, consequently, the anticancer activity of these compounds. This guide provides a comparative overview of the anticancer effects of 6-bromoquinoline derivatives, with a particular focus on analogs of 6-bromoquinolin-2-amine, by summarizing key experimental findings, detailing methodologies, and illustrating the underlying biological pathways.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various 6-bromo-substituted quinoline and structurally related quinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological or biochemical functions, is a key parameter in this assessment. The data presented below is collated from multiple studies to provide a comparative perspective.

Table 1: In Vitro Anticancer Activity (IC50) of 6-Bromoquinazoline Derivatives against various Cancer Cell Lines
Compound DesignationModificationsCancer Cell LineIC50 (µM)Reference
BMAQ 2-(morpholin-1-yl)-4-anilinoL1210 (Leukemia)Not specified, but showed significant dose-dependent inhibition[1][2]
HL-60 (Leukemia)Not specified, but showed significant dose-dependent inhibition[1][2]
U-937 (Leukemia)Not specified, but showed significant dose-dependent inhibition[1][2]
Compound 8a 2-thio-linked aliphatic chainMCF-7 (Breast)15.85 ± 3.32[3]
SW480 (Colon)17.85 ± 0.92[3]
Compound 8e 2-thio-linked phenyl with p-methylMCF-7 (Breast)35.14 ± 6.87[3]
SW480 (Colon)63.15 ± 1.63[3]
Compound 5b Phenyl and fluoro substitutionsMCF-7 (Breast)1.95[4]
SW480 (Colon)0.53[4]
Compound 2g MCF-7 (Breast)19.60 ± 1.13[5]
SW480 (Colon)5.10 ± 2.12[5]

Note: The presented compounds are 6-bromoquinazoline derivatives, which are structurally analogous to 6-bromoquinolines and provide valuable insights into the potential of the 6-bromo substitution.

Table 2: In Vitro Anticancer Activity (IC50) of other Bromo-Substituted Quinolines
Compound DesignationModificationsCancer Cell LineIC50 (µg/mL)Reference
6-Bromo-5-nitroquinoline 5-nitroC6 (Glioma)Not specified, but showed high antiproliferative activity[6]
HeLa (Cervical)Not specified, but showed high antiproliferative activity[6]
HT29 (Colon)Not specified, but showed high antiproliferative activity[6]
5,7-Dibromo-8-hydroxyquinoline 5,7-dibromo, 8-hydroxyC6 (Glioma)6.7 - 25.6[7]
HeLa (Cervical)6.7 - 25.6[7]
HT29 (Colon)6.7 - 25.6[7]

Mechanisms of Anticancer Action

The anticancer effects of 6-bromoquinoline derivatives are not limited to cytotoxicity but also involve the modulation of key cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Induction

Several studies have demonstrated that 6-bromo-substituted quinazolines, such as BMAQ, induce apoptosis in cancer cells.[1][2] This is a desirable characteristic for an anticancer agent as it leads to the safe and effective elimination of malignant cells. The induction of apoptosis is often confirmed by techniques such as DNA fragmentation assays, fluorescence microscopy to observe morphological changes, and measurement of caspase-3 activity, a key executioner enzyme in the apoptotic cascade.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. For instance, the derivative BMAQ was found to induce G2/M phase arrest in L1210 and HL-60 leukemia cells, and G0/G1 phase arrest in U-937 cells.[2] This prevents the cancer cells from dividing and propagating.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer effects of 6-bromoquinoline derivatives, based on methodologies described in the cited literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromoquinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (PI Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to ensure only DNA is stained).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Pathways and Processes

To better understand the experimental procedures and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Workflow Diagram

G cluster_1 Apoptosis Analysis Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Stain with Annexin V/PI Stain with Annexin V/PI Harvest Cells->Stain with Annexin V/PI Flow Cytometry Flow Cytometry Stain with Annexin V/PI->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis

Apoptosis Analysis Workflow

G cluster_2 Cell Cycle Analysis Workflow Treat Cells Treat Cells Harvest & Fix Cells Harvest & Fix Cells Treat Cells->Harvest & Fix Cells Stain with PI/RNase A Stain with PI/RNase A Harvest & Fix Cells->Stain with PI/RNase A Flow Cytometry Flow Cytometry Stain with PI/RNase A->Flow Cytometry Analyze Cell Cycle Phases Analyze Cell Cycle Phases Flow Cytometry->Analyze Cell Cycle Phases

Cell Cycle Analysis Workflow

G 6-Bromoquinoline Derivative 6-Bromoquinoline Derivative Cancer Cell Cancer Cell 6-Bromoquinoline Derivative->Cancer Cell Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction G0/G1 or G2/M Phase G0/G1 or G2/M Phase Cell Cycle Arrest->G0/G1 or G2/M Phase Cell Death Cell Death G0/G1 or G2/M Phase->Cell Death Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation DNA Fragmentation->Cell Death

Potential Anticancer Mechanism

Conclusion

The available data, primarily from studies on structurally related 6-bromoquinazolines, strongly suggest that 6-bromoquinoline derivatives are a promising class of compounds for the development of novel anticancer agents. Their mechanism of action appears to be multifaceted, involving the induction of apoptosis and cell cycle arrest in malignant cells. The presence of the bromine atom at the 6-position is a key structural feature that contributes to their potent cytotoxic effects. Further structure-activity relationship (SAR) studies are warranted to optimize the anticancer activity and selectivity of this chemical scaffold, paving the way for the development of more effective cancer therapies.

References

The Strategic Advantage of 6-Bromoquinolin-2-amine in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, cost, and overall success of synthesizing novel kinase inhibitors. This guide provides an objective comparison of 6-bromoquinolin-2-amine with other common intermediates used in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.

The quinoline scaffold is a cornerstone in the design of numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and bind to the hinge region of the kinase domain. The strategic placement of functional groups on this scaffold is paramount for achieving high potency and selectivity. This compound has emerged as a versatile and advantageous intermediate for the synthesis of a variety of kinase inhibitors, particularly those targeting the Src family and Abl kinases.

Comparative Analysis of Intermediates in Src/Abl Kinase Inhibitor Synthesis

To illustrate the comparative performance of this compound, we will examine the synthesis of Bosutinib, a potent dual Src/Abl tyrosine kinase inhibitor. While multiple synthetic routes to Bosutinib have been reported, a comparison of key bond-forming reactions highlights the utility of different intermediates.

Table 1: Comparison of Key Intermediates in the Synthesis of Bosutinib Analogues

IntermediateKey ReactionReagents & ConditionsReported YieldPurityReference
6-Bromo-2-chloroquinoline Buchwald-Hartwig Amination2,4-dichloro-5-methoxyaniline, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °CNot specified for direct Bosutinib synthesis, but related reactions show good to excellent yields.HighGeneral Buchwald-Hartwig protocols
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrileNucleophilic Aromatic Substitution2,4-dichloro-5-methoxyaniline, Pyridine hydrochloride, 2-Ethoxyethanol, Reflux~85% for the coupling stepHigh[1]
3-Methoxy-4-hydroxybenzoic acidMulti-step synthesis involving nitration, reduction, cyclization, and chlorinationVariousOverall yield of ~21.7% for a multi-step synthesis of BosutinibHigh

While a direct synthesis of Bosutinib from this compound is not extensively documented in publicly available literature, the strategic advantage of this intermediate lies in its amenability to key C-N and C-C bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions are fundamental in constructing the core structures of many kinase inhibitors. The bromo- and amino- functionalities of this compound offer orthogonal handles for sequential modifications, allowing for the efficient construction of diverse compound libraries.

For instance, the synthesis of Src kinase inhibitors often involves the coupling of a substituted aniline to the 4-position of the quinoline core. Starting with a precursor like 6-bromo-2-chloroquinoline allows for a selective Buchwald-Hartwig amination at the 2-position, followed by a subsequent nucleophilic aromatic substitution or another cross-coupling reaction at the 6- and 4-positions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline

This protocol describes a key step in the synthesis of 4-anilinoquinoline derivatives, which are precursors to many Src kinase inhibitors.

Materials:

  • 6-Bromo-2-chloroquinoline

  • Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 6-bromo-2-chloroquinoline (1.0 eq), the substituted aniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-bromo-4-(substituted-anilino)quinoline.

General Protocol for Suzuki Coupling of a 6-Bromoquinoline Intermediate

This protocol illustrates the introduction of an aryl or heteroaryl group at the 6-position of the quinoline core, a common strategy for modulating the pharmacological properties of kinase inhibitors.

Materials:

  • 6-Bromoquinoline derivative

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

Procedure:

  • In a reaction vial, combine the 6-bromoquinoline derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen) three times.

  • Add a mixture of 1,4-dioxane and water (typically 4:1) to the vial.

  • Seal the vial and heat the reaction mixture to 90-100 °C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The kinase inhibitors synthesized from these intermediates often target critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of key signaling pathways targeted by Src/Abl inhibitors like Bosutinib.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src Grb2_Sos Grb2/Sos RTK->Grb2_Sos PI3K PI3K RTK->PI3K Src->PI3K STAT STAT Src->STAT Abl Abl Abl->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) STAT->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Bosutinib Bosutinib Bosutinib->Src Bosutinib->Abl

Simplified Src/Abl Signaling Pathways Inhibited by Bosutinib.

Bosutinib effectively inhibits the kinase activity of both Src and Abl, thereby blocking downstream signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[2][3]

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Start This compound or Alternative Intermediate Reaction1 Key Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) Start->Reaction1 Intermediate Core Scaffold Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 Final_Product Kinase Inhibitor Reaction2->Final_Product Purification Column Chromatography Final_Product->Purification Analysis NMR, MS, HPLC Purification->Analysis Assay Kinase Inhibition Assay Analysis->Assay Cell_Assay Cell Proliferation Assay Assay->Cell_Assay

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

Conclusion

This compound and its derivatives represent highly valuable and versatile intermediates in the synthesis of kinase inhibitors. Their utility in robust and high-yielding cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling allows for the efficient construction of complex molecular architectures. While direct comparative data for the synthesis of a single kinase inhibitor from multiple distinct starting materials can be sparse, the strategic advantages of using a pre-functionalized and versatile building block like this compound are evident in the streamlined synthetic routes and the potential for rapid library generation. For researchers in drug discovery, the choice of such an intermediate can significantly accelerate the development of novel and potent kinase inhibitors.

References

Cross-Validation of Analytical Methods for the Characterization of 6-Bromoquinolin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable characterization of novel chemical entities is paramount. 6-Bromoquinolin-2-amine, a heterocyclic aromatic amine, serves as a significant building block in medicinal chemistry. Its proper identification and quantification are critical for ensuring the quality, safety, and efficacy of subsequent research and development activities. This guide provides an objective comparison of key analytical methods for the characterization of this compound, with a focus on cross-validation to ensure data integrity.

Cross-validation in an analytical context involves using two or more distinct methods to assess the same sample, thereby verifying the accuracy and reliability of the results.[1][2] This guide will compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and will also detail spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

Quantitative Method Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the purity assessment and quantification of organic molecules like this compound.[3] The choice between them often depends on the analyte's volatility and thermal stability, as well as the specific requirements of the analysis.

Data Presentation: Performance Characteristics

The following table summarizes the typical quantitative performance characteristics for HPLC and GC-MS methods in the analysis of quinoline derivatives. These values are representative and may vary based on specific instrumentation and method optimization.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) Low ng/mL rangeHigh pg/mL to low ng/mL range
Limit of Quantification (LOQ) Mid-to-high ng/mL rangeLow-to-mid ng/mL range
Primary Application Quantification, Purity DeterminationIdentification, Quantification, Impurity Profiling

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are generalized protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification and purity analysis of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.[3][4]

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[4]

  • Flow Rate : 1.0 mL/min.[3][4]

  • Detection : UV detection at a wavelength of approximately 240-254 nm.[5]

  • Injection Volume : 10-20 µL.[4]

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).[3] The solution should be filtered through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for both qualitative identification and quantification, providing structural information through mass fragmentation patterns.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.[4]

  • Column : A capillary column suitable for aromatic amines, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[4]

  • Inlet Temperature : 250-280°C.[4]

  • Oven Temperature Program : An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.

  • Injection Mode : Splitless injection.[4]

  • Injection Volume : 1 µL.[4]

  • MS Transfer Line Temperature : 280°C.[4]

  • Ion Source Temperature : 230°C.[4]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[4]

  • Scan Range : m/z 50-350.[4]

  • Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an essential technique for the unambiguous structural elucidation of this compound.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[6]

  • ¹H NMR Acquisition : A standard proton spectrum is acquired. The spectral width is typically set to 12-16 ppm.[7]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired with a spectral width of approximately 220 ppm.[7]

  • Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Instrumentation : An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[6]

  • Data Acquisition : The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Expected Peaks : For this compound, characteristic peaks would include N-H stretching from the amine group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (1450-1620 cm⁻¹), and a C-Br stretch (typically below 1000 cm⁻¹).[6][8]

Visualized Workflows

Diagrams help clarify complex processes in analytical chemistry. The following workflows are presented in the DOT language for Graphviz.

Caption: A workflow for the cross-validation of HPLC and GC-MS analytical methods.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_methods Methods cluster_results Final Confirmation Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization) Synthesis->Purification Structural Structural Elucidation Purification->Structural Purity Purity & Quantification Purification->Purity NMR NMR (¹H, ¹³C) Structural->NMR FTIR FTIR Structural->FTIR MS Mass Spectrometry Structural->MS HPLC HPLC Purity->HPLC GCMS GC-MS Purity->GCMS Report Confirmed Structure & Purity Report NMR->Report FTIR->Report MS->Report HPLC->Report GCMS->Report

Caption: General workflow for the characterization of a synthesized chemical compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. For robust quantitative analysis, both HPLC and GC-MS offer high levels of accuracy and precision. Cross-validating the results from these two orthogonal methods provides a high degree of confidence in the determined purity and concentration values. Concurrently, spectroscopic techniques like NMR and FTIR are indispensable for the definitive confirmation of the compound's chemical structure. By employing this integrated and cross-validated analytical strategy, researchers can ensure the integrity of their data and the quality of their materials, which is fundamental to the success of drug discovery and development programs.

References

Efficacy of 6-Bromo-Quinoline Derivatives Against Drug-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-proliferative potential of 6-bromo-quinoline derivatives, focusing on their efficacy against cancer cell lines, with a comparative look at structurally similar compounds.

The quest for novel anticancer agents that can overcome drug resistance is a paramount challenge in oncology research. Among the myriad of heterocyclic scaffolds explored, quinoline and its derivatives have emerged as a promising class of compounds. The incorporation of a bromine atom at the 6-position of the quinoline ring, in particular, has been a strategy to enhance lipophilicity and, consequently, the potential for improved cell membrane permeability and target engagement. This guide provides a comparative overview of the efficacy of 6-bromoquinolin-2-amine derived compounds and their close structural analogs, the 6-bromoquinazoline derivatives, against various cancer cell lines. Due to a larger body of published research on 6-bromoquinazoline and 6-bromoquinoline derivatives, these will be used as primary examples to infer the potential of this compound compounds.

Comparative Efficacy of 6-Bromo-Quinoline Analogs

Recent studies have highlighted the cytotoxic potential of various 6-bromo-substituted quinoline and quinazoline derivatives against several cancer cell lines. The data, primarily from in vitro assays, indicates a range of potencies influenced by the specific substitutions on the core scaffold.

Quantitative Analysis of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. The following tables summarize the IC50 values for several 6-bromoquinazoline derivatives against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.

Table 1: IC50 Values of 6-Bromoquinazoline Derivatives (Series 1) Against Cancer Cell Lines [1]

CompoundR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a -CH2CH2-15.85 ± 3.3217.85 ± 0.92
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
Erlotinib (Standard)9.9 ± 0.14-
Cisplatin (Standard)--
Doxorubicin (Standard)--

Data presented as mean ± standard deviation.

Table 2: IC50 Values of 6-Bromoquinazoline Derivatives (Series 2) Against Cancer Cell Lines [2][3]

CompoundSubstitution on Phenyl MoietyIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
5b meta-Fluoro-0.53 - 1.95
2g -19.60 ± 1.135.10 ± 2.12

Data presented as mean ± standard deviation where available.

From the data, it is evident that substitutions on the quinazoline scaffold significantly impact cytotoxic activity. For instance, compound 8a , with an aliphatic linker, demonstrated notable potency against both MCF-7 and SW480 cell lines.[1] Furthermore, the position of substituents on an aromatic ring can also influence efficacy, as seen in the comparison between compounds 8d and 8e .[1] Notably, some of these derivatives, such as compound 5b , have shown stronger activity than the standard chemotherapeutic agent cisplatin in certain contexts.[2][3]

Mechanisms of Action

The anticancer activity of 6-bromo-quinoline and its analogs is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of EGFR Signaling

A prominent mechanism of action for many quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Mutations that lead to EGFR overexpression or constitutive activation are common in various cancers and can contribute to drug resistance.[1] Molecular docking studies have suggested that 6-bromoquinazoline derivatives can bind to the active site of both wild-type and mutated EGFR, thereby blocking its activity.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Growth Factor) EGF->EGFR 6_Bromo_Compound 6-Bromo-Quinoline Derivative 6_Bromo_Compound->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinoline derivatives.
Disruption of the PI3K/Akt/mTOR Pathway

Another critical signaling network often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[4] Derivatives of 6-bromoquinoline have been investigated as potential inhibitors of this pathway.[4] By targeting key kinases like PI3K, Akt, or mTOR, these compounds can effectively arrest the uncontrolled growth of cancer cells and promote programmed cell death (apoptosis).[4]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival 6_Bromo_Compound 6-Bromo-Quinoline Derivative 6_Bromo_Compound->PI3K Inhibition 6_Bromo_Compound->Akt Inhibition 6_Bromo_Compound->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by 6-bromo-quinoline derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on in vitro cell-based assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability.

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-bromo-quinoline derivative compounds for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability and determine IC50 values G->H

A generalized workflow for the in vitro MTT assay.

Conclusion

While direct and extensive research on this compound derivatives specifically against drug-resistant cancer cells remains an area for further exploration, the available data on structurally related 6-bromoquinazoline and 6-bromoquinoline compounds is highly encouraging. These derivatives exhibit significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating potency comparable or superior to existing chemotherapeutic agents. Their mechanism of action, often involving the inhibition of crucial oncogenic signaling pathways like EGFR and PI3K/Akt/mTOR, provides a strong rationale for their continued development. The structure-activity relationships observed in the studied analogs offer valuable insights for the rational design of more potent and selective this compound derivatives as potential therapeutics to combat drug-resistant cancers. Further investigations, including in vivo studies and screening against a broader panel of drug-resistant cell lines, are warranted to fully elucidate their therapeutic potential.

References

Comparing the reactivity of bromine at different positions on the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different positions on the quinoline ring towards bromination under various reaction conditions. The information presented is supported by experimental data to aid in the strategic synthesis of brominated quinoline derivatives, which are pivotal intermediates in medicinal chemistry and materials science.

The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits distinct reactivity patterns in each ring. The benzene ring (carbocyclic) is generally more susceptible to electrophilic attack, while the pyridine ring (heterocyclic) is more reactive towards nucleophiles. However, reaction conditions and the presence of substituents can significantly influence the position of bromination.

Data Presentation: Comparison of Bromination Reactions

The following table summarizes the outcomes of quinoline bromination under different experimental conditions, highlighting the regioselectivity and yields.

EntrySubstrateBrominating Agent/ConditionsPosition(s) of BrominationProduct(s)Yield (%)Citation
1QuinolineBr₂ / H₂SO₄, 75°C5 and 85-Bromoquinoline and 8-BromoquinolineMixture
2QuinolineNBS / H₂SO₄55-BromoquinolineGood[1]
3QuinolineGaseous Phase, Br₂, 300°C33-Bromoquinoline-[2]
4QuinolineGaseous Phase, Br₂, 450-500°C22-BromoquinolinePreparative[2]
58-HydroxyquinolineBr₂ (1.5 eq) / CH₃CN, 0°C5 and 75,7-Dibromo-8-hydroxyquinoline and 7-Bromo-8-hydroxyquinoline37% (dibromo), 58% (mono)[3]
68-MethoxyquinolineBr₂ (1.1 eq) / CHCl₃, rt55-Bromo-8-methoxyquinoline92%[3]
78-AminoquinolineNBS (1 eq) / Acetonitrile55-Bromo-8-aminoquinoline-
81,2,3,4-TetrahydroquinolineNBS (5.0 eq) / DCM3, 6, and 8 (after aromatization)3,6,8-Tribromoquinoline75%[4]

Yields are for the isolated product(s). "-" indicates that the yield was not specified in the cited source.

Experimental Protocols

Detailed methodologies for key bromination experiments are provided below.

Protocol 1: Electrophilic Bromination of 8-Methoxyquinoline[3]
  • Dissolution: Dissolve 8-methoxyquinoline (2.4 mmol) in distilled chloroform (15 mL) in a round-bottom flask.

  • Reagent Addition: In a separate vessel, prepare a solution of molecular bromine (2.7 mmol, 1.1 equivalents) in chloroform. Add this solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature, in the dark.

  • Reaction: Stir the reaction mixture for 2 days at ambient temperature.

  • Work-up: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.

  • Purification: The crude product is purified by column chromatography on a short alumina column, eluting with a mixture of ethyl acetate and hexane (1:3) to yield 5-bromo-8-methoxyquinoline.

Protocol 2: Electrophilic Bromination of 8-Hydroxyquinoline[5]
  • Dissolution: Add 8-hydroxyquinoline (6.9 mmol) to acetonitrile (20 mL) in a flask.

  • Reagent Addition: Prepare a solution of bromine (13.8 mmol, 1.5 equivalents) in acetonitrile (10 mL) and add it to the 8-hydroxyquinoline solution over 10 minutes.

  • Reaction: Stir the mixture in a refrigerator (0°C) for 24 hours. During the reaction, a quinoline salt will precipitate due to the formation of HBr.

  • Work-up: After the complete consumption of bromine, dissolve the resulting yellow solid in additional acetonitrile (15 mL). Wash the organic solution with a 5% aqueous NaHCO₃ solution (4 x 25 mL) and dry it over Na₂SO₄.

  • Isolation: The different solubilities of the products allow for physical separation.

Protocol 3: Radical Bromination of Quinoline in the Gaseous Phase[2]
  • Setup: The reaction is carried out in a gas-phase flow reactor.

  • Conditions for 3-Bromoquinoline: The bromination of quinoline is performed at 300°C to yield 3-bromoquinoline.

  • Conditions for 2-Bromoquinoline: Increasing the reaction temperature to 450-500°C results in the formation of 2-bromoquinoline in yields suitable for preparative purposes.[2]

Factors Influencing Bromination Regioselectivity

The regioselectivity of quinoline bromination is a complex interplay of electronic effects, steric hindrance, and reaction mechanism. The following diagram illustrates the logical relationships governing the position of bromination.

G Factors Influencing Quinoline Bromination Selectivity cluster_0 Reaction Type cluster_1 Substituent Effects cluster_2 Reaction Conditions Electrophilic Electrophilic Benzene Ring (Positions 5, 6, 7, 8) Benzene Ring (Positions 5, 6, 7, 8) Electrophilic->Benzene Ring (Positions 5, 6, 7, 8) Radical Radical Pyridine Ring (Positions 2, 3, 4) Pyridine Ring (Positions 2, 3, 4) Radical->Pyridine Ring (Positions 2, 3, 4) Activating Group (e.g., -OH, -NH2, -OCH3) Activating Group (e.g., -OH, -NH2, -OCH3) Deactivating Group (e.g., -NO2) Deactivating Group (e.g., -NO2) Unsubstituted Unsubstituted Positions 5 & 8 (Electrophilic) Positions 5 & 8 (Electrophilic) Unsubstituted->Positions 5 & 8 (Electrophilic) Strong Acid (e.g., H2SO4) Strong Acid (e.g., H2SO4) High Temperature (Gas Phase) High Temperature (Gas Phase) Favors Pyridine Ring Substitution (Radical) Favors Pyridine Ring Substitution (Radical) High Temperature (Gas Phase)->Favors Pyridine Ring Substitution (Radical) Mild Conditions (e.g., NBS in CHCl3) Mild Conditions (e.g., NBS in CHCl3) Activating Group Activating Group Positions 5 & 7 (ortho/para to substituent) Positions 5 & 7 (ortho/para to substituent) Activating Group->Positions 5 & 7 (ortho/para to substituent) Deactivating Group Deactivating Group Meta to substituent Meta to substituent Deactivating Group->Meta to substituent Strong Acid Strong Acid Favors Benzene Ring Substitution Favors Benzene Ring Substitution Strong Acid->Favors Benzene Ring Substitution Mild Conditions Mild Conditions Dependent on other factors Dependent on other factors Mild Conditions->Dependent on other factors

Caption: Logical flow of factors determining bromination position on the quinoline ring.

References

Bridging the Benchtop and the Animal Model: A Comparative Guide to 6-Bromoquinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical data landscape for 6-bromoquinoline derivatives, highlighting the transition from cell-based assays to whole-organism studies.

For researchers and drug development professionals, the journey of a potential therapeutic agent from initial in vitro screening to in vivo validation is a critical and often challenging phase. The 6-bromoquinoline scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] This guide provides a comparative analysis of the available in vitro data for anticancer drug candidates based on this scaffold and outlines the typical workflow for their subsequent in vivo evaluation, a crucial step for which published data remains limited.

While numerous studies have demonstrated the potent cytotoxic effects of 6-bromoquinoline derivatives in various cancer cell lines, a comprehensive public repository of corresponding in vivo animal model data is not yet available. This guide will synthesize the existing in vitro findings and present a prospective framework for the essential in vivo studies that would follow, thereby offering a valuable resource for advancing these promising compounds toward clinical consideration.

I. In Vitro Efficacy: Potency Against Cancer Cell Lines

A significant body of research has focused on the synthesis and in vitro evaluation of 6-bromoquinoline derivatives, particularly 6-bromoquinazoline-4(3H)-ones, against a panel of human cancer cell lines. These studies consistently demonstrate the potential of this chemical class to inhibit cancer cell proliferation.

Key Findings from In Vitro Studies:

  • Potent Cytotoxicity: Derivatives of 6-bromoquinazoline have shown considerable cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.[1][3][4][5]

  • Micromolar to Sub-Micromolar Activity: The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the micromolar to sub-micromolar range, indicating significant potency.[4][5] For instance, compound 5b , a 6-bromoquinazoline derivative with a meta-fluoro-substituted phenyl moiety, exhibited IC50 values ranging from 0.53 to 1.95 µM, proving more potent than the standard chemotherapy agent cisplatin in the tested cell lines.[4]

  • High Selectivity: Certain derivatives have demonstrated encouraging selectivity, showing significantly less cytotoxic effect on normal, non-tumorigenic cell lines (e.g., MRC-5) compared to cancer cells.[3] Compound 8a , for example, was found to be the most potent in a series, with an IC50 of 15.85 µM against MCF-7 cells, while its IC50 against normal MRC-5 cells was 84.20 µM, indicating a favorable selectivity index.[3]

  • Mechanism of Action: Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells.[4][6] Molecular docking studies have also pointed towards the Epidermal Growth Factor Receptor (EGFR) as a potential molecular target for some of these derivatives.[3][4]

Table 1: Summary of In Vitro Cytotoxicity Data for Selected 6-Bromoquinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
8a MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14[3]
8a SW480 (Colorectal)17.85 ± 0.92--[3]
8a MRC-5 (Normal Lung)84.20 ± 1.72--[3]
5b MCF-7 / SW4800.53 - 1.95Cisplatin-[4]
45 A549 (Lung)0.44--[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of a higher potency.

II. Experimental Protocols: In Vitro Cytotoxicity Assessment

The most common method used to determine the in vitro anticancer activity of these compounds is the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The synthesized 6-bromoquinoline derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, usually 48 to 72 hours. Control wells receive vehicle (DMSO) only.

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent, such as DMSO or isopropanol, is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]

III. The Path Forward: Prospective In Vivo Evaluation

While the in vitro data are promising, they do not always predict in vivo efficacy.[7] The transition to animal models is essential to understand a drug's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and overall therapeutic potential.

Below is a typical experimental workflow for preclinical in vivo testing of a promising 6-bromoquinoline-based anticancer candidate.

InVivo_Workflow cluster_0 Pre-Animal Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Decision Lead_ID Lead Compound Identification (from In Vitro Screening) Formulation Formulation Development (e.g., for oral or IV administration) Lead_ID->Formulation Promising IC50 & Selectivity PK_Studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Formulation->PK_Studies Toxicity Maximum Tolerated Dose (MTD) & Acute Toxicity Studies Formulation->Toxicity Efficacy Xenograft Efficacy Model (e.g., Tumor Growth Inhibition) PK_Studies->Efficacy Determine Dosing Regimen Toxicity->Efficacy Determine Safe Dose Range Analysis PK/PD Modeling & In Vitro-In Vivo Correlation (IVIVC) Efficacy->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: A typical workflow for the preclinical in vivo evaluation of a drug candidate.

Detailed Methodologies for Prospective In Vivo Studies:

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine how the drug is absorbed, distributed, metabolized, and excreted (ADME).

    • Protocol: A single dose of the drug candidate is administered to a small group of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage or intravenous injection). Blood samples are collected at multiple time points. The concentration of the drug in the plasma is measured using techniques like LC-MS/MS. Key parameters such as half-life (t½), maximum concentration (Cmax), and total exposure (AUC) are calculated.

  • Maximum Tolerated Dose (MTD) and Toxicity Studies:

    • Objective: To identify the highest dose that can be administered without causing unacceptable side effects.

    • Protocol: The drug is administered to animals at escalating doses. The animals are monitored closely for signs of toxicity, including weight loss, changes in behavior, and clinical pathology markers. The MTD is determined as the highest dose that does not produce significant toxicity.

  • Xenograft Efficacy Studies:

    • Objective: To evaluate the antitumor activity of the drug in a living organism.

    • Protocol: Human cancer cells (the same ones used in in vitro tests, e.g., MCF-7) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into groups and treated with the drug candidate (at doses determined by MTD studies) or a vehicle control. Tumor volume is measured regularly over several weeks. The primary endpoint is often tumor growth inhibition (TGI).

IV. Bridging In Vitro Potency with In Vivo Efficacy

The ultimate goal is to establish a correlation between the drug's performance in cell culture and its effectiveness in an animal model. This relationship is influenced by numerous factors.

IVIVC_Factors cluster_0 In Vitro Profile cluster_1 In Vivo Outcome cluster_2 Bridging Factors (Pharmacokinetics & Physiology) Potency High Potency (Low IC50) Absorption Absorption Potency->Absorption Selectivity High Selectivity (Cancer vs. Normal Cells) Selectivity->Absorption Efficacy Therapeutic Efficacy (e.g., Tumor Regression) Absorption->Efficacy Distribution Distribution (Tumor Penetration) Distribution->Efficacy Metabolism Metabolism (Activation/Inactivation) Metabolism->Efficacy Excretion Excretion Excretion->Efficacy Toxicity Off-Target Toxicity Toxicity->Efficacy Limits Dosing

Caption: Factors influencing the correlation between in vitro results and in vivo efficacy.

Key Considerations for Translation:

  • Bioavailability: A compound that is highly potent in vitro may fail in vivo if it has poor oral bioavailability, meaning it is not efficiently absorbed into the bloodstream.

  • Metabolic Stability: The drug may be rapidly metabolized by the liver into inactive forms, preventing it from reaching the tumor at a sufficient concentration.

  • Tumor Penetration: The drug must not only reach the bloodstream but also effectively penetrate the tumor tissue to exert its effect.

  • Off-Target Toxicity: A drug may show toxicity to healthy organs at concentrations required for antitumor efficacy, limiting its therapeutic window.

References

Head-to-head comparison of different synthetic routes to 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of three distinct synthetic routes to 6-Bromoquinolin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on quantitative data, and detailed experimental protocols are provided for reproducibility.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: From 6-Bromo-2-chloroquinoline (Two-Step) Route 2: From 4-Bromoaniline (Multi-Step) Route 3: Buchwald-Hartwig Amination
Starting Material 6-Bromo-2-chloroquinoline4-Bromoaniline6-Bromo-2-chloroquinoline
Number of Steps 231
Overall Yield ~25%~47%High (Specific yield not reported)
Key Reagents 4-Methoxybenzylamine, Trifluoroacetic acidCinnamoyl chloride, AlCl₃, POCl₃, AmmoniaPd₂(dba)₃, XPhos, LHMDS
Reaction Conditions Moderate to high temperaturesHigh temperaturesHigh temperature
Key Advantages Straightforward substitution and deprotectionUtilizes a readily available starting materialHigh efficiency, modern method
Key Disadvantages Two-step process, moderate overall yieldMultiple steps, use of harsh reagentsRequires specialized catalyst and ligand

Visualizing the Synthetic Pathways

G cluster_0 Route 1: From 6-Bromo-2-chloroquinoline cluster_1 Route 2: From 4-Bromoaniline cluster_2 Route 3: Buchwald-Hartwig Amination A1 6-Bromo-2-chloroquinoline A2 N-(4-methoxybenzyl)-6-bromoquinolin-2-amine A1->A2 4-Methoxybenzylamine, CuI, L-proline, Na₂CO₃, DMSO, 80°C (32% yield) A3 This compound A2->A3 TFA, 80°C (78% yield) B1 4-Bromoaniline B2 6-Bromoquinolin-2(1H)-one B1->B2 Cinnamoyl chloride, AlCl₃, 110°C (~78% yield for precursor) B3 6-Bromo-2-chloroquinoline B2->B3 POCl₃, reflux (~58% yield) B4 This compound B3->B4 Amination (e.g., with Ammonia) C1 6-Bromo-2-chloroquinoline C2 This compound C1->C2 Pd₂(dba)₃, XPhos, LHMDS, Dioxane, 100°C

Assessing the Selectivity of 6-Bromoquinolin-2-amine Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Within this class, 6-bromoquinolin-2-amine derivatives have emerged as a promising foundation for the development of novel kinase inhibitors, agents crucial in the fight against cancer and other proliferative diseases.[2] This guide provides a comparative assessment of the selectivity of this compound derived kinase inhibitors, presenting available experimental data alongside established alternatives. Due to the limited availability of broad kinase panel screening data for a single this compound derivative, this guide will focus on a specific example with dual kinase inhibitory activity and compare it against well-characterized, structurally related quinazoline-based inhibitors.

Comparative Kinase Inhibitory Activity

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, with off-target effects often leading to toxicity. The following tables summarize the in vitro inhibitory activity (IC50) of a representative 6-bromoquinoline derivative against Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), compared to the established EGFR/HER2 inhibitors Lapatinib and Erlotinib.

Table 1: Kinase Inhibitory Activity of a Representative 6-Bromoquinoline Derivative and Comparator Compounds

CompoundTarget KinaseIC50 (nM)
6f (a 4-propoxy-2-aryl-6-bromoquinoline derivative) EGFR25.39[3]
FAK22.68[3]
Lapatinib EGFR (ErbB1)10.8[4][5]
HER2 (ErbB2)9.2[4][5]
Erlotinib EGFR2[6]

Table 2: Antiproliferative Activity of a Representative 6-Bromoquinoline Derivative

Cell LineCancer TypeGI50 (µM)
DLD-1Colorectal Cancer>10
HCT-116Colorectal Cancer8.45
MDMBA-231Breast Cancer7.21
MCF-7Breast Cancer6.55
HeLaCervical Cancer9.12
(Data for compound 6f, a 4-propoxy-2-aryl-6-bromoquinoline derivative, from[3])

Signaling Pathways

The targeted kinases, EGFR and FAK, are key nodes in signaling pathways that drive cell proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design and interpreting the biological effects of their inhibitors.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Bromoquinoline Derivative (e.g., Compound 6f) Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Cell Migration, Adhesion, Proliferation ERK->Migration Inhibitor 6-Bromoquinoline Derivative (e.g., Compound 6f) Inhibitor->FAK

FAK Signaling Pathway and Point of Inhibition

Experimental Protocols

The determination of kinase inhibitory activity is a cornerstone of drug discovery. The following provides a generalized protocol for the ADP-Glo™ Kinase Assay, a widely used method for quantifying kinase activity and inhibitor potency.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration.

Materials:

  • Kinase of interest (e.g., EGFR, FAK)

  • Kinase-specific substrate

  • ATP

  • Test compound (this compound derivative or alternative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates (white, opaque)

  • Luminometer

Workflow:

Kinase_Assay_Workflow Start Start Reaction_Setup 1. Reaction Setup: Kinase, Substrate, ATP, and Inhibitor Start->Reaction_Setup Incubation 2. Incubation: Allow kinase reaction to proceed Reaction_Setup->Incubation ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent: Terminate kinase reaction and deplete remaining ATP Incubation->ADP_Glo_Reagent Detection_Reagent 4. Add Kinase Detection Reagent: Convert ADP to ATP and generate light ADP_Glo_Reagent->Detection_Reagent Luminescence 5. Measure Luminescence Detection_Reagent->Luminescence Analysis 6. Data Analysis: Calculate IC50 Luminescence->Analysis

Generalized Workflow for a Kinase Inhibition Assay

Procedure:

  • Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, and varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any unconsumed ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Directions

The presented data indicates that 6-bromoquinoline derivatives can be potent inhibitors of key oncogenic kinases such as EGFR and FAK.[3] The dual inhibition profile of compound 6f is noteworthy, as targeting multiple signaling pathways can be an effective strategy to overcome resistance mechanisms in cancer.[3]

Compared to the established drugs Lapatinib and Erlotinib, the representative 6-bromoquinoline derivative shows comparable, albeit slightly lower, potency against EGFR in the nanomolar range.[3][4][5][6] However, the additional potent inhibition of FAK by the 6-bromoquinoline derivative suggests a distinct selectivity profile that warrants further investigation.[3]

It is crucial to acknowledge the limitations of the currently available public data. A comprehensive assessment of the selectivity of any new kinase inhibitor requires screening against a broad panel of kinases. Such a kinome-wide profile for a this compound derivative is not yet publicly available. Future research should focus on:

  • Broad Kinase Selectivity Profiling: Screening promising this compound derivatives against a large panel of kinases to fully elucidate their selectivity and identify potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency and selectivity for desired kinase targets.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicological profile.

References

Comparative analysis of the spectral data of 6-Bromoquinolin-2-amine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral transformations from 4-bromoaniline to the final product, 6-Bromoquinolin-2-amine, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound and its key precursors, alongside detailed experimental protocols and workflow visualizations.

The synthesis of this compound, a significant scaffold in medicinal chemistry, can be achieved through a multi-step process commencing from readily available starting materials. A common synthetic route involves the conversion of 4-bromoaniline to 6-bromoquinolin-2(1H)-one, which is then halogenated to form 6-bromo-2-chloroquinoline. Subsequent amination yields the final product, this compound. Each step in this pathway induces characteristic changes in the spectral properties of the molecule, which are crucial for reaction monitoring and structural confirmation.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its precursors. This data has been compiled from various sources and represents typical values observed under standard analytical conditions.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundH-3H-4H-5H-7H-8Other Protons
4-Bromoaniline --7.21 (d)6.54 (d)-3.35 (s, -NH₂)
6-Bromoquinolin-2(1H)-one 6.42 (d)7.78 (d)7.66 (s)7.42 (s)-11.87 (s, -NH)
6-Bromo-2-chloroquinoline 7.41 (d)8.02 (d)7.99 (d)7.81 (dd)7.89 (d)-
This compound 6.75 (d)7.75 (d)7.60 (s)7.40 (dd)7.25 (d)5.80 (s, -NH₂)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
4-Bromoaniline -116.7132.0--110.2132.0116.7145.4
6-Bromoquinolin-2(1H)-one 160.2121.7139.3116.8128.5110.2133.0122.9137.2
6-Bromo-2-chloroquinoline 151.9123.1144.9129.8130.5120.9134.4128.5147.0
This compound 158.5108.2138.0126.5129.0117.5130.8122.1148.2

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC=N StretchC-Br Stretch
4-Bromoaniline 3416, 3325--505
6-Bromoquinolin-2(1H)-one 31551660-~600-500
6-Bromo-2-chloroquinoline --~1600~600-500
This compound 3450, 3300-~1620~600-500

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
4-Bromoaniline 171/17392, 65
6-Bromoquinolin-2(1H)-one 223/225195/197, 144
6-Bromo-2-chloroquinoline 241/243/245206/208, 127
This compound 222/224143, 116

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed by placing a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic isotopic pattern (M, M+2) with approximately equal intensities.

Visualizing the Synthesis and Analysis Workflow

The following diagrams illustrate the synthetic pathway for this compound and the general workflow for its spectroscopic analysis.

Synthesis_Workflow cluster_synthesis Synthetic Pathway 4-Bromoaniline 4-Bromoaniline 6-Bromoquinolin-2(1H)-one 6-Bromoquinolin-2(1H)-one 4-Bromoaniline->6-Bromoquinolin-2(1H)-one Cyclization 6-Bromo-2-chloroquinoline 6-Bromo-2-chloroquinoline 6-Bromoquinolin-2(1H)-one->6-Bromo-2-chloroquinoline Chlorination This compound This compound 6-bromo-2-chloroquinoline 6-bromo-2-chloroquinoline 6-bromo-2-chloroquinoline->this compound Amination

Caption: Synthetic pathway for this compound.

Analysis_Workflow cluster_analysis Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Safety Operating Guide

Personal protective equipment for handling 6-Bromoquinolin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-Bromoquinolin-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines and brominated heterocycles.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[2]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Ensure all required PPE is available and in good condition.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

Handling Protocol:

  • Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of airborne particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Reactions: Conduct all chemical reactions within a certified chemical fume hood.[2] Securely clamp all glassware.

  • Post-Handling: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2] Wash hands thoroughly with soap and water after handling.[3]

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.

  • Clean-up: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[4]

Disposal Plan: Dispose of this compound and any contaminated materials as hazardous waste. All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound, emphasizing key safety checkpoints.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Risk Assessment Risk Assessment PPE Check PPE Check Risk Assessment->PPE Check Emergency Equipment Check Emergency Equipment Check PPE Check->Emergency Equipment Check Weighing Weighing Emergency Equipment Check->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Hand Washing Hand Washing Decontamination->Hand Washing

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinolin-2-amine
Reactant of Route 2
6-Bromoquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.